Fmoc-Phe(2-F)-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370353 | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-26-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-2-fluorophenylalanine, commonly referred to as Fmoc-Phe(2-F)-OH, is a fluorinated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly modulate the physicochemical and biological properties of the resulting peptides. This strategic modification can enhance metabolic stability, improve binding affinity, and alter conformation, making this compound a valuable tool in the development of novel peptide-based therapeutics and research probes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a workflow for its application in peptide synthesis.
Physicochemical Properties
This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.
General Properties
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage | Recommended storage at 2-8°C. For long-term storage, -20°C is advised. | [3] |
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀FNO₄ | [2][4] |
| Molecular Weight | 405.42 g/mol | [2][3] |
| CAS Number | 205526-26-7 | [2][4] |
| Melting Point | 120 - 124 °C | [1] |
| Optical Rotation | [α]D²⁰ = -45 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥98.0% (HPLC), ≥99.5% (Chiral HPLC) | [1][3] |
Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (246.66 mM) | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2] |
| DMF | Soluble | A common solvent for peptide synthesis. | [5] |
| NMP | Soluble | A common solvent for peptide synthesis. | [5] |
| Water | Insoluble | As is typical for many Fmoc-protected amino acids. | [5] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (for Fmoc deprotection)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM, Isopropanol - IPA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
Analytical Characterization
The purity and identity of the final peptide containing the 2-fluorophenylalanine residue should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
Workflow and Visualization
The incorporation of this compound into a peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. The following diagram illustrates this workflow.
Caption: Workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.
Conclusion
This compound is a well-characterized and essential reagent for the synthesis of peptides with modified properties. Its defined physicochemical characteristics and established protocols for use in SPPS make it a reliable component in the toolbox of peptide chemists, researchers, and drug development professionals. The strategic incorporation of 2-fluorophenylalanine can lead to the development of peptides with enhanced therapeutic potential, highlighting the importance of such fluorinated amino acid analogs in modern medicinal chemistry.
References
An In-depth Technical Guide to Fmoc-2-fluoro-L-phenylalanine: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2-fluoro-L-phenylalanine is a crucial synthetic amino acid derivative that plays a significant role in peptide synthesis and drug discovery. The incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique conformational constraints and electronic properties, making it a valuable tool for modulating the biological activity and metabolic stability of peptides. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Fmoc-2-fluoro-L-phenylalanine. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical properties. Furthermore, this guide explores its primary application in solid-phase peptide synthesis (SPPS) and the logical workflow for its incorporation into peptide chains.
Chemical Structure and Properties
Fmoc-2-fluoro-L-phenylalanine, also known as N-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine, is an N-terminally protected form of the non-natural amino acid 2-fluoro-L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis.[1] The presence of the fluorine atom on the phenyl ring significantly influences the molecule's properties.[2]
Table 1: Physicochemical Properties of Fmoc-2-fluoro-L-phenylalanine
| Property | Value | Reference |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-o-fluoro-L-Phe-OH, Fmoc-Phe(2-F)-OH | [3] |
| CAS Number | 205526-26-7 | [3] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [3] |
| Molecular Weight | 405.4 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 120 - 124 °C | [3] |
| Optical Rotation | [a]D20 = -45 ± 2 ° (c=1 in DMF) | [3] |
| Purity | ≥ 99.5% (Chiral HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis of Fmoc-2-fluoro-L-phenylalanine
The synthesis of Fmoc-2-fluoro-L-phenylalanine is typically achieved by the reaction of 2-fluoro-L-phenylalanine with a suitable Fmoc-donating reagent. The most common methods involve the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Experimental Protocol: Synthesis via Fmoc-Cl
This protocol is adapted from general procedures for the Fmoc protection of amino acids.[4]
Materials:
-
2-fluoro-L-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
To this solution, add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of Fmoc-2-fluoro-L-phenylalanine will form.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-2-fluoro-L-phenylalanine as a white solid.
Experimental Protocol: Synthesis via Fmoc-OSu
This protocol is based on a general method for Fmoc protection using Fmoc-OSu.[5]
Materials:
-
2-fluoro-L-phenylalanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 2-fluoro-L-phenylalanine (1 equivalent) and Fmoc-OSu (1.05 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify by recrystallization as described in the previous protocol.
Characterization
The successful synthesis and purity of Fmoc-2-fluoro-L-phenylalanine are confirmed using various analytical techniques.
Table 2: Analytical Characterization of Fmoc-2-fluoro-L-phenylalanine
| Technique | Expected Results |
| ¹H NMR | Distinct signals corresponding to the protons of the Fmoc group (aromatic and aliphatic), the phenylalanine backbone (α-H and β-H₂), and the fluorinated aromatic ring.[2] |
| ¹³C NMR | Resonances for all carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[6] |
| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom.[2] |
| High-Resolution Mass Spectrometry (HRMS) | The experimentally determined mass should closely match the theoretical mass of the molecule (e.g., as the [M+Na]⁺ adduct).[2][6] |
| Chiral HPLC | A single peak indicating high enantiomeric purity.[3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-fluoro-L-phenylalanine is a key building block for the incorporation of 2-fluoro-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[3][7] The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.
Experimental Workflow for SPPS
Caption: Workflow for incorporating Fmoc-2-fluoro-L-phenylalanine in SPPS.
Logical Relationship of Synthesis and Application
The synthesis of Fmoc-2-fluoro-L-phenylalanine is a prerequisite for its use in peptide synthesis. The logical flow from starting materials to the final application is depicted in the following diagram.
Caption: From synthesis to application of Fmoc-2-fluoro-L-phenylalanine.
Conclusion
Fmoc-2-fluoro-L-phenylalanine is an indispensable reagent for the site-specific incorporation of 2-fluoro-L-phenylalanine into peptides. Its synthesis is straightforward and can be achieved through well-established Fmoc-protection protocols. The unique properties conferred by the fluorine substitution make it a valuable tool for medicinal chemists and peptide scientists in the design and development of novel peptide-based therapeutics with enhanced stability and biological activity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. N-Fmoc-2-fluoro-4-methyl-L-phenylalanine | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Fmoc-Phe(2-F)-OH CAS number and molecular weight
An In-depth Technical Guide to Fmoc-Phe(2-F)-OH for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound (N-α-Fmoc-2-fluoro-phenylalanine), a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental protocols for its use, and its applications in creating peptides with enhanced biological activity.
Core Data Presentation
The incorporation of a fluorine atom onto the phenyl ring of phenylalanine can significantly influence the conformational properties and metabolic stability of peptides. This compound is available in both L- and D-chiral forms, as well as α-methylated versions, each with distinct characteristics. The key quantitative data for these compounds are summarized below.
| Compound Name | Stereochemistry | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound | L | 205526-26-7 | 405.42 | C₂₄H₂₀FNO₄ |
| This compound | D | 198545-46-9 | 405.42 | C₂₄H₂₀FNO₄ |
| Fmoc-α-Me-Phe(2-F)-OH | L | 1172127-44-4 | 419.44 | C₂₅H₂₂FNO₄ |
| Fmoc-α-Me-Phe(2-F)-OH | D | 1315449-93-4 | 419.44 | C₂₅H₂₂FNO₄ |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, representative methodology for the incorporation of Fmoc-L-Phe(2-F)-OH into a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Phe(2-F)-OH Incorporation
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.
3. Amino Acid Coupling:
-
Prepare the coupling solution:
-
Dissolve Fmoc-L-Phe(2-F)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt (3-4 equivalents) or HATU (3-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the carboxylic acid.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is crucial to prevent the formation of deletion sequences.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Signaling Pathways and Applications
The introduction of 2-fluorophenylalanine into peptides can significantly impact their biological activity by altering their conformation, metabolic stability, and receptor binding affinity.[1] Peptides containing this modified amino acid have been explored as enzyme inhibitors and receptor-specific ligands.[1]
For instance, the substitution of phenylalanine with p-fluorophenylalanine in a thrombin receptor-tethered ligand peptide was shown to enhance its ability to activate the thrombin receptor, leading to increased phosphoinositide turnover.[2] This suggests a direct influence on G-protein coupled receptor (GPCR) signaling cascades.
Another example is the design of somatostatin analogs where phenylalanine is replaced by difluorophenylalanine. These analogs exhibit high affinity and selectivity for somatostatin receptors (SSTRs), which are also GPCRs that regulate the endocrine system.[3]
Illustrative Signaling Pathway: GPCR Activation
The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist (containing 2-F-Phe) to its G-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream signaling events.
Experimental Workflow: Solid-Phase Peptide Synthesis
The logical flow of the solid-phase peptide synthesis process is visualized in the diagram below.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide chemistry, with a focus on their utility in the development of novel therapeutics.
Physicochemical Properties of Fluorinated Amino Acids and Peptides
The introduction of fluorine can significantly alter the electronic and steric properties of amino acid side chains, leading to notable changes in the overall characteristics of a peptide.
Impact on Acidity (pKa)
Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing nature of the fluorine atom. This effect is particularly pronounced when fluorine is in close proximity to the carboxylic acid or the α-amino group.[1] For instance, the pKa values of the imidazole ring in histidine are significantly lowered upon fluorination.[1]
Table 1: pKa Values of Selected Fluorinated Amino Acids
| Amino Acid Derivative | pKa (Side Chain) | Reference |
| Histidine | 6.0 | [1] |
| 2-Fluoro-Histidine | 1.22 | [1] |
| 4-Fluoro-Histidine | 1.76 | [1] |
| Proline | - | |
| 4-Trifluoromethyl-Proline | Lowered vs. Proline | |
| 4-Fluoro-Proline | Lowered vs. Proline |
Conformational Effects
Enhanced Stability of Fluorinated Peptides
A key advantage of incorporating fluorinated amino acids is the enhanced stability of the resulting peptides against proteolytic degradation.
Proteolytic Resistance
The steric and electronic effects of fluorine can hinder the recognition and cleavage of peptide bonds by proteases. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.[2][3][4][5] For example, the replacement of alanine with hexafluoroleucine in glucagon-like peptide-1 (GLP-1) analogues has been shown to confer significant resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.[2][6]
Table 2: Comparative Proteolytic Stability of Fluorinated vs. Non-fluorinated Peptides
| Peptide | Modifying Fluorinated Amino Acid | Target Protease | Relative Stability Increase | Reference |
| GLP-1 Analogue | Hexafluoroleucine at position 8 | DPP-IV | Complete resistance (24h) | [2] |
| GLP-1 Analogue | Hexafluoroleucine at position 10 | DPP-IV | 2.9-fold | [2] |
| Buforin Analogue | Fluorinated Leucine | Trypsin | Modest Increase | [4] |
| Magainin Analogue | Fluorinated Leucine | Trypsin | Modest Increase | [4] |
| HIV-1 Fusion Inhibitor | Difluoroethylglycine | - | Enhanced Stability | [7] |
Applications in Drug Discovery and Development
The unique properties of fluorinated amino acids make them valuable tools in the design and optimization of peptide-based drugs.
Improved Pharmacokinetic Profiles
By enhancing metabolic stability and potentially increasing lipophilicity, fluorination can significantly improve the pharmacokinetic properties of peptide therapeutics, leading to better oral bioavailability and longer duration of action.[8][9][10]
Enhanced Biological Activity
The conformational constraints imposed by fluorination can pre-organize a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. The altered electronic properties can also lead to novel interactions within the binding pocket.
Table 3: Comparative Biological Activity of Fluorinated vs. Non-fluorinated Peptide Inhibitors
| Inhibitor Class | Target Enzyme | Fluorinated Inhibitor | IC50/Ki | Non-fluorinated Counterpart | IC50/Ki | Reference |
| Peptidyl Ketone | Caspase-3 | Z-Val-Asp-CH2F | 30 nM (IC50) | Not specified as active | - | [11] |
| Isatin Derivative | Caspase-3 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 4.79 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Less potent | [11] |
| GLP-1 Analogue | GLP-1 Receptor | F9 (Hexafluoroleucine at pos. 9) | 5.1 nM (IC50) | Native GLP-1 | 1.9 nM (IC50) | [6] |
Experimental Protocols
Synthesis of N-Fmoc-3,3,3-trifluoro-L-alanine
This protocol describes a general approach for the synthesis of Fmoc-protected trifluoro-alanine, a valuable building block for peptide synthesis.
Materials:
-
L-Serine derivative (starting material)
-
Deoxofluorinating agent (e.g., XtalFluor-E)
-
Triethylamine trihydrofluoride
-
Solvents (e.g., Dichloromethane)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate solution
Procedure:
-
Protection of L-Serine: Protect the amino and carboxylic acid groups of L-serine using appropriate protecting groups.
-
Deoxofluorination: In a flame-dried flask under an inert atmosphere, dissolve the protected L-serine derivative in anhydrous dichloromethane. Add triethylamine trihydrofluoride followed by the deoxofluorinating agent (e.g., XtalFluor-E) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection and Fmoc Protection: Deprotect the amino group and subsequently react with Fmoc-OSu in the presence of a mild base (e.g., sodium bicarbonate) in a mixture of dioxane and water to yield N-Fmoc-3,3,3-trifluoro-L-alanine.
-
Purification: Purify the final product by column chromatography on silica gel.
Incorporation of 4-Fluorophenylalanine into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis of a model peptide containing 4-fluorophenylalanine using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (First Amino Acid):
-
In a separate vial, dissolve Fmoc-4-fluorophenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Characterization of Fluorinated Peptides by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation: Mix the purified peptide solution (in a suitable volatile solvent like acetonitrile/water with 0.1% TFA) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA).
-
Spotting: Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflectron) to determine the molecular weight of the peptide.[8][9][10][12][13]
Visualizations
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade leading to insulin exocytosis.
Conclusion
The incorporation of fluorinated amino acids represents a versatile and powerful strategy in peptide chemistry. The unique properties imparted by fluorine can lead to peptides with enhanced stability, well-defined conformations, and improved biological activity. This technical guide has provided an overview of the key aspects of fluorinated amino acids, from their fundamental properties to their practical applications in peptide synthesis and drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for developing novel and effective peptide-based therapeutics.
References
- 1. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcl.tamu.edu [pcl.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. manoa.hawaii.edu [manoa.hawaii.edu]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Overview of Fmoc-Phe(2-F)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-α-Fmoc-2-fluoro-L-phenylalanine (Fmoc-Phe(2-F)-OH), a fluorinated amino acid derivative crucial for peptide synthesis and drug discovery. While specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited, this document compiles available information, including a plausible synthetic route based on established methodologies and comparative spectroscopic data from its non-fluorinated analog, Fmoc-Phe-OH.
Chemical Identity and Properties
This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-phenylalanine |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-phenylalanine |
| CAS Number | 205526-26-7 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
Synthesis Protocol
A viable synthetic route for this compound can be adapted from general methods for the synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc reagent.
Experimental Protocol (Adapted):
-
Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction establishes the stereochemistry at the α-carbon.
-
Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to yield 2-fluoro-L-phenylalanine.
-
Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous sodium carbonate solution). Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred until completion.
-
Workup and Purification: The reaction mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
It is important to note that specific reaction conditions, such as temperature, reaction times, and purification solvents, would need to be optimized for this particular substrate.
Spectroscopic Data (Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)
The following tables summarize the ¹H and ¹³C NMR data for Fmoc-Phe-OH.
Table 1: ¹H NMR Data for Fmoc-Phe-OH
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| 7.89 | d | 2H, Fmoc |
| 7.72 | t | 2H, Fmoc |
| 7.42 | t | 2H, Fmoc |
| 7.33 | t | 2H, Fmoc |
| 7.28 - 7.15 | m | 5H, Phenylalanine Ar-H |
| 4.30 | m | 1H, α-CH |
| 4.22 | t | 1H, Fmoc CH |
| 4.15 | m | 2H, Fmoc CH₂ |
| 3.10 | m | 2H, β-CH₂ |
Table 2: ¹³C NMR Data for Fmoc-Phe-OH
| Chemical Shift (ppm) | Assignment (Tentative) |
| 173.8 | C=O (acid) |
| 156.1 | C=O (urethane) |
| 143.9 | 2C, Fmoc |
| 141.3 | 2C, Fmoc |
| 137.8 | Phenylalanine C-1 |
| 129.4 | 2C, Phenylalanine |
| 128.5 | 2C, Phenylalanine |
| 127.7 | 2C, Fmoc |
| 127.1 | 2C, Fmoc |
| 127.0 | Phenylalanine |
| 125.2 | 2C, Fmoc |
| 120.0 | 2C, Fmoc |
| 66.8 | Fmoc CH₂ |
| 56.5 | α-CH |
| 47.2 | Fmoc CH |
| 37.9 | β-CH₂ |
Note: The presence of fluorine in this compound would cause splitting of the signals for the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.
Infrared (IR) Spectroscopy (Comparative Data for Fmoc-Phe-OH)
Table 3: IR Absorption Data for Fmoc-Phe-OH
| Frequency (cm⁻¹) | Intensity | Assignment (Tentative) |
| 3300-2500 | broad | O-H stretch (carboxylic acid) |
| ~3300 | m | N-H stretch (urethane) |
| ~1710 | s | C=O stretch (carboxylic acid and urethane) |
| ~1520 | m | N-H bend |
| ~1230 | m | C-O stretch |
| ~760, ~740 | s | C-H bend (aromatic) |
Note: For this compound, an additional C-F stretching band would be expected in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
For this compound, the expected exact mass can be calculated. In an ESI-MS experiment, one would expect to observe the following ions:
Table 4: Expected MS Data for this compound
| Ion | Expected m/z |
| [M-H]⁻ | 404.13 |
| [M+H]⁺ | 406.14 |
| [M+Na]⁺ | 428.12 |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Analytical Characterization Workflow
References
Navigating the Landscape of Fmoc-Phe(2-F)-OH: A Technical Guide to Commercial Suppliers and Purity Assessment
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of peptide synthesis and subsequent therapeutic applications. Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH), a critical building block in the design of novel peptides with enhanced stability and biological activity, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, their stated purity levels, and the detailed experimental protocols essential for verifying the quality of this crucial reagent.
Commercial Suppliers and Purity Specifications
The commercial availability of this compound is robust, with several reputable suppliers catering to the research and pharmaceutical industries. However, the stated purity of the product can vary, and it is often incumbent upon the end-user to perform their own quality control. The table below summarizes publicly available information from a selection of commercial suppliers. It is critical to note that for many suppliers, the most accurate and lot-specific purity data is provided on the Certificate of Analysis (CoA) that accompanies a specific product batch.
| Supplier | Stated Purity | Analytical Method | Notes |
| Chem-Impex | ≥ 99.5% | Chiral HPLC | Provides a high-purity grade suitable for sensitive applications. |
| AdooQ Bioscience | >99% | HPLC | General HPLC purity, may not specify enantiomeric excess. |
| MedchemExpress | 98.0%[1] | HPLC, HNMR, LCMS | Provides access to batch-specific analytical data including HNMR and LCMS. |
| Sigma-Aldrich | ≥98.0% (for D-enantiomer) | HPLC | Data for the D-enantiomer provides a benchmark for expected purity. |
| Aapptec | Lot-specific | Certificate of Analysis[2][3] | Purity details are provided on the CoA for each batch. |
| Advanced ChemTech | Lot-specific | Safety Data Sheet (SDS) | Detailed purity information is typically found on the lot-specific CoA. |
| Oakwood Chemical | Lot-specific | Certificate of Analysis | Requires consultation of the CoA for specific purity values. |
Experimental Protocols for Purity Assessment
Ensuring the chemical and chiral purity of this compound is crucial for the successful synthesis of peptides with the desired sequence and biological activity.[4] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.
Protocol 1: General Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is used to determine the overall chemical purity of the this compound sample by separating the main compound from any synthesis-related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm.
-
Column Temperature: 25 °C.
3. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity percentage by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
This protocol is essential to determine the enantiomeric excess (e.e.) of the desired L-enantiomer and to quantify the presence of the undesired D-enantiomer.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, using a mobile phase-compatible solvent for the final dilution.
2. Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., cellulose or amylose-based columns).
-
Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. A common starting point for screening is a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). Isocratic elution is often preferred for chiral separations.
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Column Temperature: Maintained at a constant temperature, typically 25 °C.
3. Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
Quality Control Workflow for Commercially Supplied Fmoc-Amino Acids
The following diagram illustrates a generalized workflow for the quality control of a commercially supplied amino acid derivative like this compound, from reception to use in synthesis.
Caption: Quality Control Workflow for Fmoc-Amino Acids.
References
The Fluorine Advantage: A Technical Guide to Modulating Peptide and Protein Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and chemical biology. This guide provides an in-depth analysis of how this unique halogen can be leveraged to exquisitely control and enhance the physicochemical and biological properties of peptidic molecules. By exploring the underlying principles, quantitative effects, and key experimental methodologies, this document serves as a comprehensive resource for professionals seeking to harness the "fluorine advantage."
Core Principles: Why Fluorine?
Fluorine's utility stems from its unique combination of physical and chemical properties, which are unparalleled among the elements. Its high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å), and the high strength of the C-F bond (up to 116 kcal/mol) impart profound, yet predictable, changes upon substitution.[1]
Key effects of fluorination include:
-
Modulation of Physicochemical Properties : Fluorination can alter pKa, lipophilicity, and electrostatic interactions. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups.[1]
-
Conformational Control : Strategic placement of fluorine can induce specific secondary structures, such as β-sheets, or enforce desired peptide bond conformations (e.g., trans over cis in fluorinated prolines). This is due to stereoelectronic effects like the gauche effect.[2][3]
-
Enhanced Stability : Fluorinated amino acids, particularly in the hydrophobic core of a protein, can significantly increase thermal and chemical stability. This "fluorous stabilization effect" is largely attributed to the hydrophobic effect.[4][5]
-
Increased Metabolic Resistance : The strength of the C-F bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide therapeutics.[6][7]
-
Probing and Imaging : The 19F nucleus is an exceptional NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and high sensitivity, making it ideal for studying protein structure, dynamics, and ligand binding without background interference from biological systems.[8][9]
Quantitative Impact of Fluorination on Peptide Properties
The introduction of fluorine can lead to measurable improvements in stability, binding affinity, and enzymatic resistance. The following tables summarize quantitative data from various studies, highlighting the impact of specific fluorinated amino acids.
Thermal Stability
Fluorination of hydrophobic residues often leads to a significant increase in the melting temperature (Tm), a key indicator of thermal stability.
| Peptide/Protein System | Substitution | Tm (°C) of Native | Tm (°C) of Fluoro-Variant | ΔTm (°C) | Reference |
| Trpzip2 Peptide | Trp9 → 4FTrp9 | 54.1 | 61.5 | +7.4 | |
| Trpzip2 Peptide | Trp4 → 6FTrp4 | 54.1 | 56.9 | +2.8 | |
| Trpzip2 Peptide | Trp4 → 4FTrp4 | 54.1 | 44.0 | -10.1 | [10] |
| GCN4-p1' Coiled-Coil | Global Leu → Tfl | Not Stated | +13 | +13 | [1] |
Tm values for Trpzip2 peptides were measured in phosphate buffer (20 mM, pH 7.0) containing 2 M GuHCl.
Binding Affinity
Fluorine can either enhance or weaken binding affinity (Kd) depending on the specific interactions at the binding interface. Changes can be driven by altered electronics, hydrophobicity, or conformation.
| System | Peptide | Ligand/Receptor | Kd (μM) of Native | Kd (μM) of Fluoro-Variant | Fold Change in Affinity | Reference |
| HTLV-1 Tax Peptide | Tyr5 → 4FPhe5 | A6 T-Cell Receptor | 2.1 | 0.73 | ~3x Stronger | [11] |
| HTLV-1 Tax Peptide | Tyr5 → 3,4diFPhe5 | A6 T-Cell Receptor | 2.1 | 0.46 | ~5x Stronger | [11] |
| HTLV-1 Tax Peptide | Tyr5 → 4FPhe5 | B7 T-Cell Receptor | 1.1 | 3.0 | ~3x Weaker | [11] |
Proteolytic Stability
Fluorination can dramatically increase the half-life of peptides in the presence of proteases by sterically or electronically hindering enzyme access or catalysis.
| Peptide | Enzyme | Half-life (t1/2) of Native | Half-life (t1/2) of Fluoro-Variant | Fold Increase in Stability | Reference |
| GLP-1 Analogue | DPP IV | 118 min | > 1440 min (no fragments detected) | > 12x | [7][12] |
| GLP-1 Analogue | DPP IV | 118 min | 344 min | ~2.9x | [7] |
GLP-1 analogue F8 (substitution at position 8 with hexafluoroleucine) showed complete resistance over 24 hours. GLP-1 analogue F10 (substitution at position 10) showed a 2.9-fold increase in stability.
Key Experimental Methodologies
This section provides detailed protocols for the synthesis, incorporation, and analysis of fluorinated peptides and proteins.
Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual procedure for Fmoc/tBu-based SPPS, which is commonly used for incorporating commercially available fluorinated amino acids.
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide MBHA resin (or other suitable resin)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Ice-cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 20-30 minutes to allow for proper swelling.[13]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in a minimal amount of DMF.
-
Add DIEA (2-4 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to minutes.[14]
-
Optional: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the peptide sequence.
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.
Analysis of Thermal Stability by Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of a protein's melting temperature (Tm) by monitoring the change in its CD signal as a function of temperature.
Materials:
-
Purified protein/peptide solution (concentration typically 5-50 µM)
-
Buffer (Phosphate buffer is recommended; avoid Tris as its pH is temperature-dependent)[4]
-
CD spectropolarimeter with a Peltier temperature controller
-
1 mm pathlength quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in a suitable, degassed buffer. The final sample volume should be at least 250 µL for a 1 mm cuvette.[17]
-
Prepare a buffer blank with the exact same composition.
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and nitrogen purge. Allow the lamp to warm up for at least 30 minutes.
-
Set up the thermal denaturation experiment parameters. A typical setup is:
-
Wavelength: Monitor a single wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helices).[4][18]
-
Temperature Range: 10 °C to 95 °C (or a range that fully covers the unfolding transition).
-
Equilibrium Time: 30-60 seconds at each temperature step before measurement.[17]
-
Signal Averaging Time: 30 seconds.
-
Bandwidth: 1 nm.
-
-
-
Data Collection:
-
First, record a baseline spectrum of the buffer blank across the entire temperature range.
-
Replace the blank with the protein sample.
-
Run the thermal denaturation program to collect the ellipticity data as a function of temperature.
-
After the heating ramp, perform a cooling ramp back to the starting temperature to check for reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein data.
-
Plot the CD signal (mdeg) at the chosen wavelength versus temperature (°C). The resulting curve should be sigmoidal.
-
Fit the data to a two-state unfolding model. The melting temperature (Tm) is the temperature at the midpoint of the transition, where 50% of the protein is unfolded.[18]
-
In Vivo Site-Specific Incorporation of a Fluorinated Amino Acid
This protocol describes a general method for incorporating a non-canonical fluorinated amino acid into a protein at a specific site in E. coli by repurposing an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest (Your Favorite Gene, YFG), with a UAG codon engineered at the desired incorporation site.
-
Plasmid containing the gene for an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the fluorinated amino acid (e.g., pDule-tfmF for L-4-trifluoromethylphenylalanine).[19]
-
Fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine).
-
Growth media (e.g., LB broth and autoinduction media).
-
Appropriate antibiotics.
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid for YFG(UAG) and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing appropriate antibiotics and incubate overnight at 37 °C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37 °C with shaking.
-
Expression Culture:
-
Inoculate 1 L of autoinduction medium (containing antibiotics) with the overnight starter culture.
-
Add the fluorinated amino acid to the medium to a final concentration of 1-2 mM.
-
Grow the culture at 37 °C until the OD600 reaches ~0.6-0.8.
-
Reduce the temperature to 18-25 °C and continue to grow for another 18-24 hours to allow for protein expression and incorporation of the fluorinated amino acid.[19][20]
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
-
Verification: Confirm the successful incorporation of the fluorinated amino acid and the protein's molecular weight using mass spectrometry (e.g., ESI-MS).
Visualizing Workflows and Concepts
Diagrams created using Graphviz clarify complex processes and relationships in the study of fluorinated peptides.
Drug Development and Analysis Workflow
Caption: Workflow for the development and analysis of fluorinated peptides.
Logic of Fluorine's Influence
Caption: How fluorine's intrinsic properties translate to modulated peptide outcomes.
Workflow for 19F NMR Protein-Ligand Binding Assay
Caption: Experimental workflow for determining binding affinity using protein-observed 19F NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. Circular Dichroism Spectroscopy [bio-protocol.org]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. rsc.org [rsc.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. csbiochina.com [csbiochina.com]
- 17. boddylab.ca [boddylab.ca]
- 18. Virtual Labs [cds-iiith.vlabs.ac.in]
- 19. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide synthesis, particularly for therapeutic and research applications, the choice of chemical strategy is paramount to achieving high purity, yield, and scalability. Among the available methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant workhorse.[1][2] Its ascendancy is attributed to its mild reaction conditions, orthogonal protection scheme, and amenability to automation, which collectively address many limitations of older strategies like the tert-butyloxycarbonyl (Boc) method.[3][4]
This technical guide provides a comprehensive examination of the Fmoc protecting group, detailing its chemical principles, practical application in SPPS, and the critical parameters that influence the success of a synthesis. It is intended to serve as a core resource for professionals in peptide research and drug development, offering both foundational knowledge and detailed, actionable protocols.
Core Principles of Fmoc Chemistry
The Fmoc group is a base-labile carbamate used to temporarily protect the α-amino group of an amino acid.[1] This protection is crucial as it prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[5][6]
Key Chemical Properties:
-
Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a solution of a secondary amine like piperidine.[7][8]
-
Acid Stability: It is highly stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin support.[5][9]
-
Orthogonality: The differential lability of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile, e.g., tBu, Boc, Trt) forms the basis of an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus at each cycle without disturbing the side chains.[5]
Mechanism of Fmoc Protection
The Fmoc group is introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[1][6] Fmoc-OSu is generally preferred due to its greater stability and reduced potential for side reactions.[1] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.
Mechanism of Fmoc Deprotection
Fmoc removal is a classic example of a β-elimination reaction. A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. This initiates the collapse of the carbamate, releasing carbon dioxide and the free amine of the peptide chain. The resulting dibenzofulvene (DBF) byproduct is a reactive electrophile that is immediately trapped by excess piperidine to form a stable, soluble adduct, driving the reaction to completion.[10]
The Fmoc-SPPS Workflow
A typical cycle in Fmoc-based solid-phase peptide synthesis involves the sequential repetition of deprotection, washing, coupling, and final washing steps.[4] This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Quantitative Data in Fmoc Synthesis
The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the target peptide. Below are tables summarizing key quantitative data related to Fmoc deprotection and common side reactions.
Fmoc Deprotection Kinetics & Monitoring
The deprotection step can be monitored quantitatively by measuring the UV absorbance of the released DBF-piperidine adduct, which has a strong absorbance maximum around 301 nm.[11]
Table 1: Molar Absorptivity of Dibenzofulvene-Piperidine Adduct
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
|---|---|---|
| 301.0 | 7,100 - 8,100 | [12][13] |
| 301.0 | 7,800 | [11] |
| 302.0 | 8,500 | [14] |
| 289.8 | 6,089 |[12] |
Note: The variability in reported ε values highlights the importance of internal calibration for highly precise quantitative work.
The rate of deprotection is dependent on the base concentration. While 20% piperidine is standard, lower concentrations can be used, albeit with longer reaction times.
Table 2: Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF
| Piperidine Conc. (% v/v) | Time for >99% Fmoc Removal | Reference(s) |
|---|---|---|
| 1% | > 5 minutes | [15] |
| 2% | > 5 minutes | [15] |
| 5% | ~3 minutes | [15] |
| 20% | < 3 minutes |[15] |
Common Side Reactions
Despite the mildness of the Fmoc strategy, several sequence-dependent side reactions can occur, impacting the purity of the final product. Understanding and mitigating these is crucial.
Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid (Asp) residue is exposed to the piperidine base.[3] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form not only the desired α-peptide but also the undesired β-peptide, often with racemization at the Asp α-carbon.[2][16]
Table 3: Aspartimide Formation in Asp-Xxx Motifs
| Asp-Xxx Sequence | Side Product Formation (%)* | Protecting Group on Asp | Reference(s) |
|---|---|---|---|
| Asp-Gly | ~44 | OtBu | [3] |
| Asp-Gly | 0.1% / cycle | OBno | |
| Asp-Asn | High | OtBu | [9] |
| Asp-Arg | High | OtBu | [9] |
| Asp-Cys(Acm) | 27 | OtBu | [16] |
| Asp-Cys(Trt) | 5.5 | OtBu |[16] |
*Data reflects formation under prolonged basic treatment to simulate multiple deprotection cycles.
Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, particularly when Proline or Glycine are in the first two C-terminal positions.[17] The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[18][19]
Table 4: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Impact on DKP Formation | Mitigation Strategy | Reference(s) |
|---|---|---|---|
| Sequence | High with C-terminal Pro, Gly | Use bulky resin (e.g., 2-chlorotrityl) | [17] |
| Base | Stronger bases can increase DKP | Use milder bases (e.g., piperazine) | [20] |
| Resin Type | Sterically hindered linkers reduce DKP | Use 2-chlorotrityl chloride resin | [17] |
| Protocol | - | Couple the third amino acid quickly |[8] |
Detailed Experimental Protocols
The following protocols provide a standardized methodology for key steps in manual Fmoc-SPPS.
Protocol: A Single Manual SPPS Cycle (0.1 mmol scale)
This protocol outlines the addition of one amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel with a frit.
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
Amino Acid Solution: Fmoc-amino acid (0.4 mmol, 4 eq.).
-
Activation Reagent: HBTU (0.38 mmol, 3.8 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).
-
Monitoring: Kaiser test reagents.
Methodology:
-
Resin Swelling: If starting, swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the solvent from the reaction vessel.
-
Add 5 mL of Deprotection Solution to the resin.
-
Agitate (e.g., by bubbling nitrogen or shaking) for 3 minutes.
-
Drain the solution.
-
Repeat the addition of Deprotection Solution and agitate for 7-10 minutes.[21]
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DMF (5 x 5 mL). Ensure the resin is thoroughly suspended during each wash before draining.
-
-
Kaiser Test (Optional but Recommended):
-
Take a few beads of resin and perform the Kaiser test (see Protocol 4.3). A dark blue color indicates the presence of free primary amines, confirming successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and HBTU in ~3 mL of DMF.
-
Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Kaiser Test:
-
Perform a Kaiser test on a few beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("recoupling").
-
-
The resin is now ready for the next deprotection cycle.
Protocol: Cleavage from Wang Resin and Side-Chain Deprotection
This protocol is for cleaving a peptide with a C-terminal carboxylic acid from Wang resin while simultaneously removing acid-labile side-chain protecting groups.
Materials:
-
Dry, N-terminally deprotected peptide-resin (~100 mg).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[22] Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Cold diethyl ether.
Methodology:
-
Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin as a final step in the synthesis.[23] Dry the resin under vacuum.
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 2-3 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[24]
-
-
Peptide Collection:
-
Filter the cleavage solution (containing the peptide) through the vessel's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).
-
Wash the resin twice with a small volume of fresh TFA (~0.5 mL) and combine the filtrates.[24]
-
-
Precipitation:
-
Add the TFA solution dropwise into a larger tube containing ~10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
-
Isolation and Washing:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash twice more to remove scavengers and residual TFA.[22]
-
-
Drying:
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC).
-
Protocol: Kaiser Test for Monitoring Coupling Reactions
The Kaiser test is a highly sensitive qualitative colorimetric assay to detect free primary amines on the resin.[7][25]
Reagents:
-
Solution A (KCN/Pyridine): 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
Solution B (Ninhydrin): 5 g of ninhydrin in 100 mL of ethanol.
-
Solution C (Phenol): 80 g of phenol in 20 mL of ethanol.
Methodology:
-
Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reaction: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[26]
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[25]
-
Observation:
-
Positive Result (Incomplete Coupling/Successful Deprotection): Intense blue/purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow/colorless solution and beads.
-
Conclusion
The Fmoc protection strategy is a robust and versatile cornerstone of modern peptide synthesis. Its mild, orthogonal chemistry allows for the routine synthesis of complex peptides that were once considered formidable challenges. However, success is not merely a function of the protecting group itself but relies on a deep understanding of the underlying reaction mechanisms, potential side reactions, and the meticulous application of optimized protocols. For researchers and drug developers, mastering the principles and practices outlined in this guide is an essential step toward the successful and efficient production of high-quality synthetic peptides for transformative scientific and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substitution determination of Fmoc-substituted resins at different wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. peptide.com [peptide.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Fmoc-Phe(2-F)-OH (N-α-Fmoc-2-fluoro-L-phenylalanine), a fluorinated amino acid derivative widely utilized in peptide synthesis and drug discovery. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
This compound is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis.
| Property | Value |
| Chemical Name | N-α-Fmoc-2-fluoro-L-phenylalanine |
| Synonyms | Fmoc-L-2-fluorophenylalanine |
| CAS Number | 205526-26-7[1][2] |
| Molecular Formula | C₂₄H₂₀FNO₄[1][2] |
| Molecular Weight | 405.4 g/mol [1][2] |
Hazard Identification and Classification
-
May cause skin irritation upon prolonged or repeated contact.
-
May cause eye irritation.
-
Inhalation of dust may cause respiratory tract irritation.[3]
NFPA 704 Diamond (for the similar compound Fmoc-Phe-OH):
| Section | Rating | Description |
| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury.[4] |
| Flammability (Red) | 0 | Materials that will not burn under typical fire conditions.[4] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[4] |
| Special (White) | No special hazards. |
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should be conducted before handling this compound. The following PPE and engineering controls are recommended:
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[4][5] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5] A lab coat or other protective clothing should be worn.[6] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[4] A self-contained breathing apparatus may be necessary for large spills.[6] |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the quality of this compound and ensure the safety of laboratory personnel.
General Handling:
-
Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[5]
Storage:
| Condition | Recommendation |
| Temperature | Recommended storage at 2-8°C for short-term and -20°C for long-term storage (up to 3 years as a powder).[4][7] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[3] |
First-Aid and Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4][6] Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek medical attention. |
| Accidental Release | Use personal protective equipment.[5] Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[4]
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Experimental Workflow and Safety Integration
The following diagrams illustrate the integration of safety protocols into the experimental workflow.
Caption: General laboratory safety workflow for handling chemical reagents.
Caption: Logical relationship between key sections of a Safety Data Sheet (SDS).
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4][5] Contaminated packaging should be disposed of as unused product.
This guide is intended to provide a comprehensive overview of the safety and handling guidelines for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for the specific product you are using.
References
A Guide to the Natural Occurrence and Biosynthesis of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids and other bioactive molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's conformation, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. While synthetic chemists have developed a vast arsenal of fluorination methodologies, nature itself possesses a select and highly efficient enzymatic machinery for the formation of the carbon-fluorine bond. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of fluorinated amino acids, with a focus on the underlying enzymatic pathways and the experimental protocols used to elucidate them.
Natural Occurrence of Fluorinated Amino Acids
Organofluorine compounds are exceedingly rare in nature. To date, the only naturally occurring fluorinated amino acid definitively identified is 4-fluoro-L-threonine .[1] This amino acid, along with its precursor fluoroacetate, is produced by a limited number of organisms, primarily the soil bacterium Streptomyces cattleya.[2][3] Fluoroacetate is also found in a variety of plant species, where it serves as a potent defense mechanism against herbivores.[]
The concentrations of these fluorinated metabolites vary significantly depending on the organism and environmental conditions. The following table summarizes reported quantitative data on the natural abundance of fluoroacetate and 4-fluorothreonine.
| Organism/Plant Species | Compound | Concentration | Tissue/Condition | Reference(s) |
| Streptomyces cattleya | Fluoroacetate | 1.2 mM | Culture medium (28 days) | [5] |
| Streptomyces cattleya | 4-Fluorothreonine | 0.5 mM | Culture medium (28 days) | [5] |
| Dichapetalum cymosum | Fluoroacetate | up to 232 mg/kg | Young leaves | [6] |
| Dichapetalum cymosum | Fluoroacetate | 97 mg/kg | Older leaves | [6] |
| Dichapetalum cymosum | Fluoroacetate | 164 mg/kg | Immature seeds | [6] |
| Dichapetalum cymosum | Fluoroacetate | 362 mg/kg | Flowers | [6] |
| Dichapetalum toxicarium | Fluoroacetate | up to 8000 mg/kg | Seeds | [] |
| Palicourea marcgravii | Fluoroacetate | up to 500 mg/kg | - | [] |
| Gastrolobium grandiflorum | Fluoroacetate | up to 2600 mg/kg | - | [] |
Biosynthesis of 4-Fluoro-L-threonine
The biosynthetic pathway of 4-fluorothreonine has been extensively studied in Streptomyces cattleya.[2][7] The journey from inorganic fluoride to the fluorinated amino acid is a multi-step enzymatic cascade, with fluoroacetaldehyde emerging as a key intermediate.[2][8]
The following diagram illustrates the central biosynthetic pathway:
The key enzymes involved in this pathway are summarized in the table below:
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Reference(s) |
| Fluorinase (FlA) | Fluoride ion, S-Adenosyl-L-methionine (SAM) | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-Methionine | - | [7][9] |
| Aldehyde Dehydrogenase | Fluoroacetaldehyde | Fluoroacetate | NAD⁺ | [2][8] |
| 4-Fluorothreonine Transaldolase | Fluoroacetaldehyde, L-Threonine | 4-Fluoro-L-threonine, Acetaldehyde | Pyridoxal 5'-phosphate (PLP) | [2][10] |
Experimental Protocols
The elucidation of the biosynthetic pathway of fluorinated amino acids has relied on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.
General Experimental Workflow
The following diagram outlines a general workflow for the identification and characterization of fluorometabolites and their biosynthetic pathways.
Fluorinase Enzyme Assay
This protocol is adapted from methodologies described in the literature for measuring the activity of the fluorinase enzyme from Streptomyces cattleya.[3]
Materials:
-
Purified fluorinase enzyme
-
S-Adenosyl-L-methionine (SAM)
-
Potassium fluoride (KF)
-
HEPES buffer (pH 7.8)
-
Sodium chloride (NaCl)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Reaction tubes
-
Heating block and centrifuge
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 30 mM HEPES (pH 7.8) and 150 mM NaCl.
-
In a reaction tube, combine the following components to the specified final concentrations:
-
Purified fluorinase enzyme (e.g., 5 µM)
-
SAM (e.g., 300 µM)
-
KF (e.g., 75 mM)
-
-
Bring the final volume to a desired amount (e.g., 100 µL) with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours). Time points can be taken to determine the reaction kinetics.
-
-
Reaction Quenching:
-
To stop the reaction, heat the samples at 95°C for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC to quantify the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA).
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the absorbance at 260 nm to detect and quantify 5'-FDA by comparing its peak area to a standard curve.
-
4-Fluorothreonine Transaldolase Assay
This protocol is a synthesized methodology based on published studies of the 4-fluorothreonine transaldolase.[11][12]
Materials:
-
Purified 4-fluorothreonine transaldolase
-
Fluoroacetaldehyde
-
L-Threonine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Reaction tubes
-
Incubator
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 50 mM potassium phosphate (pH 7.5).
-
In a reaction tube, combine the following:
-
Purified 4-fluorothreonine transaldolase
-
Fluoroacetaldehyde (e.g., 10 mM)
-
L-Threonine (e.g., 20 mM)
-
PLP (e.g., 0.1 mM)
-
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1-4 hours).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ethanol and centrifuging to remove the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried residue, add a derivatization agent such as MSTFA and pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of trimethylsilyl (TMS) derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Use a suitable capillary column for separating the TMS-derivatized amino acids.
-
Monitor for the characteristic mass fragments of derivatized 4-fluorothreonine to confirm its production and quantify its amount relative to an internal standard.
-
Preparation of Cell-Free Extract from Streptomyces cattleya
This protocol provides a general method for preparing a cell-free extract for in vitro biosynthesis studies, based on established procedures for Streptomyces.[13][14]
Materials:
-
Streptomyces cattleya culture
-
Appropriate growth medium (e.g., YEME medium)
-
Lysis buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ultracentrifuge
-
French press or sonicator
Procedure:
-
Cell Culture and Harvest:
-
Grow S. cattleya in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Add lysozyme and incubate on ice to degrade the cell wall.
-
Disrupt the cells using either a French press at high pressure or sonication on ice. Ensure the sample remains cold to prevent protein denaturation.
-
-
Clarification of Lysate:
-
Add DNase I to the lysate and incubate on ice to reduce viscosity by degrading DNA.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.
-
Carefully collect the supernatant (the cell-free extract).
-
-
S-30 Preparation (Optional but Recommended):
-
For a more defined system, perform a subsequent ultracentrifugation step (e.g., 30,000 x g for 30 minutes) to pellet ribosomes and associated proteins. The supernatant is the S-30 extract.
-
-
Storage:
-
Aliquot the cell-free extract and flash-freeze in liquid nitrogen.
-
Store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Detection of Fluorinated Amino Acids by ¹⁹F-NMR Spectroscopy
¹⁹F-NMR is a powerful and non-destructive technique for the specific detection and quantification of fluorinated compounds.[15][16]
Materials:
-
Biological sample (e.g., culture supernatant, cell extract, plant extract)
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known ¹⁹F chemical shift and concentration (e.g., trifluoroacetic acid - TFA)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Lyophilize liquid samples (e.g., culture supernatant) to concentrate the metabolites.
-
Resuspend the lyophilized sample or cell/plant extract in a known volume of D₂O.
-
Add a precise amount of the ¹⁹F internal standard.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F-NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-abundance metabolites.
-
Proton decoupling is often employed to simplify the spectra and improve sensitivity.
-
-
Data Analysis:
-
Process the NMR data (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify the resonance signal corresponding to the fluorinated amino acid of interest based on its characteristic chemical shift.
-
Quantify the concentration of the fluorinated amino acid by comparing the integral of its peak to the integral of the internal standard's peak, taking into account the number of fluorine atoms in each molecule.
-
Conclusion and Future Perspectives
The study of naturally occurring fluorinated amino acids and their biosynthesis provides valuable insights into the enzymatic mechanisms of C-F bond formation. This knowledge is not only of fundamental biochemical interest but also holds significant potential for biotechnological applications. The enzymes from the fluorination pathway, particularly the fluorinase, are being explored for the biocatalytic production of novel fluorinated compounds for the pharmaceutical and agrochemical industries. Further research into the diversity of fluorinating enzymes in nature and the engineering of these enzymes could unlock new avenues for the sustainable and selective synthesis of valuable fluorinated molecules.
References
- 1. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterisation of the transcriptome from leaf tissue of the fluoroacetate-producing plant, Dichapetalum cymosum, in response to mechanical wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-eis.com [the-eis.com]
- 8. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.pmg.org.za [static.pmg.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streptomyces cell-free systems for natural product discovery and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a high yielding streptomyces-based cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 16. Qualitative and quantitative determination of fluoroacetic acid in Arrabidea bilabiata and Palicourea marcgravii by 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-L-2-Fluorophenylalanine (Fmoc-Phe(2-F)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a fluorine atom onto the phenyl ring of phenylalanine. This modification can enhance metabolic stability, improve binding affinity, and alter the conformation of peptides, making it a key tool in the development of novel peptide-based therapeutics.[1] The fluorine atom, with its small van der Waals radius and high electronegativity, can influence the electronic properties of the aromatic ring and participate in unique non-covalent interactions.[1]
These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based SPPS, including detailed protocols, recommended coupling conditions, and potential challenges.
Data Presentation
While specific comparative studies on the coupling efficiency of this compound with various reagents are not extensively documented in publicly available literature, the following table summarizes general coupling strategies and expected outcomes based on standard Fmoc-SPPS protocols for sterically unhindered amino acids. The efficiency of incorporating this compound is expected to be comparable to that of the natural Fmoc-Phe-OH under optimized conditions.
| Coupling Reagent | Activator/Base | Typical Coupling Time | Relative Cost | Notes |
| HBTU/HCTU | DIPEA/NMM | 15 - 60 min |
| Highly efficient and commonly used for standard couplings. |
| HATU | DIPEA/NMM | 15 - 45 min |
| Recommended for difficult couplings and to minimize racemization. |
| DIC/Oxyma | N/A | 30 - 120 min | $ | Cost-effective; Oxyma is a superior alternative to HOBt, reducing side reactions. |
| PyBOP | DIPEA/NMM | 20 - 60 min |
| Effective coupling reagent, though phosphonium-based byproducts are generated. |
Experimental Protocols
The following protocols are based on established Fmoc-SPPS methodologies and are suitable for the incorporation of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), extend the coupling time or perform a double coupling.
4. Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.
Protocol 2: Automated Solid-Phase Peptide Synthesis
For automated synthesizers, the standard pre-programmed Fmoc-SPPS cycles are generally effective for incorporating this compound.
-
Amino Acid Preparation: Prepare a solution of this compound in DMF at the concentration specified by the instrument manufacturer (typically 0.2 M to 0.5 M).
-
Coupling Method: Select a standard coupling method using HBTU, HCTU, or HATU as the activator with DIPEA or NMM as the base. A standard coupling time of 30-60 minutes is typically sufficient.
-
Deprotection: Use a 20% piperidine in DMF solution for Fmoc removal.
-
Monitoring: While automated, it is advisable to perform a manual Kaiser test after the coupling of this compound if it is suspected to be a difficult coupling.
Mandatory Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Key steps in the coupling of this compound during SPPS.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Although this compound is not considered a particularly hindered amino acid, incomplete coupling can occur, especially in long or aggregation-prone sequences.
-
Solution: Perform a double coupling by repeating the coupling step with a fresh solution of activated amino acid. The use of HATU as a coupling agent can also improve efficiency in difficult cases.
-
-
Side Reactions: While the ortho-fluoro substitution is generally stable during SPPS, standard side reactions associated with Fmoc chemistry can occur.
-
Solution: Ensure high-purity reagents and solvents. For peptides containing sensitive residues, consider using appropriate scavenger cocktails during cleavage.
-
-
Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain can hinder reagent access.
-
Solution: Incorporate pseudo-proline dipeptides or use resins with a lower loading capacity. Performing the synthesis at a slightly elevated temperature may also help to disrupt secondary structures.
-
Conclusion
The incorporation of this compound into peptides using standard Fmoc-SPPS protocols is a straightforward and effective method for introducing fluorine into peptide sequences. By following the detailed protocols and being mindful of potential challenges, researchers can successfully synthesize 2-fluorophenylalanine-containing peptides for a wide range of applications in drug discovery and chemical biology. The enhanced properties conferred by the fluorine substitution make this compound a valuable tool for the design of next-generation peptide therapeutics.
References
Application Notes and Protocols for Coupling Fmoc-Phe(2-F)-OH using HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Fmoc-Phe(2-F)-OH, into peptide sequences is a critical strategy in modern drug discovery and development. The fluorine substitution on the phenyl ring can significantly modulate the conformational properties, metabolic stability, and binding affinity of peptides. However, the steric hindrance introduced by the fluorine atom can pose challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion sequences. The choice of coupling reagent is therefore paramount to achieving high purity and yield.
This document provides detailed application notes and protocols for the coupling of this compound using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While both are effective, HATU generally demonstrates superior performance for sterically hindered amino acids due to its formation of a more reactive OAt-active ester.[1]
Data Presentation: HBTU vs. HATU for Difficult Couplings
While specific comparative data for this compound is not extensively published, the following table summarizes the performance of HBTU and HATU in the synthesis of a well-established "difficult" peptide sequence, the acyl carrier protein (ACP) fragment (65-74). This data provides a strong indication of the expected performance when coupling sterically hindered residues like 2-fluorophenylalanine.
| Parameter | HBTU | HATU | Reference |
| Crude Purity (Short Coupling Time) | Lower Purity | Higher Purity (fewer deletion products) | [2] |
| Crude Purity (Extended Coupling Time) | Good Purity | Often Superior Purity | [2][3] |
| Coupling Efficiency | High, but generally lower than HATU | Very High | [1] |
| Reaction Speed | Slower | Faster | [1][4] |
| Risk of Epimerization | Higher | Lower | [1][4] |
Experimental Protocols
The following protocols are optimized for the coupling of the sterically hindered amino acid this compound during Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound using HBTU
This protocol outlines a standard procedure using HBTU. Due to the steric hindrance of 2-fluorophenylalanine, extended coupling times or a double coupling strategy may be necessary.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, this time may need to be extended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is positive (blue beads), indicating an incomplete reaction, continue agitation for another 1-2 hours and re-test.
-
If the test remains positive, a "double coupling" is recommended. Drain the reaction vessel, wash with DMF, and repeat step 3 with a fresh solution of activated this compound.
-
-
Washing: Once the coupling is complete (negative Kaiser test - yellow/colorless beads), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving higher purity and efficiency when coupling this compound, leveraging the superior reactivity of HATU.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.9-2.9 equivalents) in DMF.
-
Add DIPEA or 2,4,6-Collidine (4-6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.[1]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction progress. A negative test is expected within the standard coupling time.
-
If the test is positive, extend the coupling time by 30-60 minutes. A second coupling is typically not required with HATU but can be performed if necessary.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Chemical Activation Pathways of HBTU and HATU
References
Application Notes and Protocols for Fmoc Deprotection of 2-Fluorophenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (2-F-Phe), into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The electron-withdrawing nature of the fluorine atom at the ortho position of the phenyl ring can influence the chemical reactivity of the amino acid during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient and safe removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 2-fluorophenylalanine residues, a critical step in Fmoc-based SPPS. Careful optimization of deprotection conditions is essential to ensure high peptide purity and yield while minimizing potential side reactions.
Key Considerations for Fmoc Deprotection of 2-Fluorophenylalanine
The presence of an electron-withdrawing fluorine atom on the phenyl ring of phenylalanine can potentially influence the rate of Fmoc deprotection and the propensity for side reactions. While standard Fmoc deprotection protocols are often a good starting point, optimization may be necessary to achieve the best results. Key factors to consider include the choice of base, its concentration, reaction time, and temperature.
Comparative Deprotection Conditions
While specific quantitative data for the deprotection of 2-F-Phe is limited in publicly available literature, studies on related fluorinated amino acids and general principles of Fmoc chemistry allow for the recommendation of several deprotection cocktails. The following table summarizes recommended conditions and highlights potential outcomes.
| Deprotection Reagent | Concentration | Typical Time | Temperature | Expected Outcome & Remarks |
| Piperidine in DMF | 20% (v/v) | 5-20 min | Room Temp. | Standard Condition: Generally effective for most sequences. Monitoring for completeness is recommended, especially for long or aggregation-prone peptides. |
| Piperidine in NMP | 20% (v/v) | 5-20 min | Room Temp. | N-methyl-2-pyrrolidone (NMP) can be a better solvent for some aggregated sequences, potentially improving deprotection efficiency. |
| DBU/Piperazine in DMF/NMP | 2% DBU (v/v), 5% Piperazine (w/v) | 1-5 min | Room Temp. | Alternative for Difficult Sequences: This combination can offer faster and more efficient deprotection, particularly for sterically hindered or aggregation-prone sequences. It has been shown to reduce diketopiperazine (DKP) formation in sensitive sequences.[1] |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 5-20 min | Room Temp. | A less toxic alternative to piperidine with similar deprotection kinetics for many standard amino acids. Its efficacy for 2-F-Phe should be comparable.[2] |
Note: The efficiency and side reactions are highly sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.
Potential Side Reactions
Diketopiperazine (DKP) Formation
DKP formation is a common side reaction in SPPS, leading to chain termination and loss of yield. It is particularly prevalent when proline is in the second position of the peptide chain but can occur with other amino acids. The use of alternative, less nucleophilic bases or optimized deprotection conditions can mitigate this side reaction. For instance, a study on a peptide containing a fluorinated benzyl-glycine residue showed that a deprotection solution of 2% DBU and 5% piperazine in NMP significantly reduced DKP formation compared to 20% piperidine in DMF.[1]
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of peptide-resins containing 2-fluorophenylalanine residues.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most standard peptide sequences containing 2-fluorophenylalanine.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 10 minutes under an inert atmosphere.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Recommended): Repeat steps 3-5 one more time to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Rapid Fmoc Deprotection using DBU and Piperazine
This protocol is recommended for sequences that are prone to aggregation or diketopiperazine formation.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP.
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes under an inert atmosphere.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 4-6 one more time.
-
Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to remove all traces of the deprotection reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm complete deprotection.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.
Caption: General workflow for Fmoc deprotection in SPPS.
Signaling Pathway of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Conclusion
The successful incorporation of 2-fluorophenylalanine into synthetic peptides relies on the careful execution of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are often sufficient, researchers should be prepared to optimize the protocol based on the specific peptide sequence. The use of alternative reagents like a DBU/piperazine cocktail can be advantageous for preventing side reactions such as diketopiperazine formation, particularly in sensitive or aggregation-prone sequences. Careful monitoring of the deprotection reaction and thorough washing of the resin are crucial for obtaining high-purity peptides containing 2-fluorophenylalanine.
References
Applications of Fmoc-Phe(2-F)-OH in Peptide Drug Design and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. Fmoc-Phe(2-F)-OH, or N-α-Fmoc-2-fluoro-L-phenylalanine, is a key building block that allows for the site-specific introduction of a fluorine atom onto the phenyl ring of phenylalanine. This seemingly subtle modification can have profound effects on a peptide's conformation, stability, and binding affinity, thereby providing a valuable strategy for optimizing drug candidates.[1][2]
The introduction of fluorine, the most electronegative element, into the phenylalanine side chain can alter the electronic distribution of the aromatic ring, influencing cation-π interactions and potentially enhancing binding to target proteins.[1][3] Furthermore, the presence of the C-F bond can increase the metabolic stability of peptides by shielding them from enzymatic degradation.[2][4][5] These attributes make this compound a critical reagent in the development of more potent, stable, and effective peptide-based therapeutics, including enzyme inhibitors and peptide vaccines.[2]
Key Applications
The use of this compound in peptide drug design offers several distinct advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electrostatic potential of the phenylalanine ring, leading to altered and potentially stronger interactions with protein targets. This is particularly relevant for interactions involving cation-π stacking.[1]
-
Increased Proteolytic Stability: The C-F bond is exceptionally strong and can sterically hinder the action of proteases, leading to a longer in vivo half-life for peptide drugs.[2][4] However, the effect on proteolytic stability can be complex and is dependent on the specific enzyme and the position of the substitution.[5]
-
Modulation of Peptide Conformation: The introduction of a fluorine atom can influence the conformational preferences of the peptide backbone and side chains, which can be leveraged to favor a bioactive conformation.
-
Probing Peptide-Protein Interactions: The unique NMR signature of ¹⁹F allows for the use of fluorine as a sensitive probe to study peptide-protein interactions and conformational changes in detail.[2]
-
Development of PET Imaging Agents: The use of ¹⁸F-labeled 2-fluorophenylalanine enables the development of peptide-based radiopharmaceuticals for positron emission tomography (PET) imaging, allowing for non-invasive diagnosis and monitoring of diseases.[1]
Quantitative Data on the Effects of 2-Fluorophenylalanine
The incorporation of 2-fluorophenylalanine can have a measurable impact on the biological activity and stability of peptides. The following tables summarize quantitative data from studies on the effects of phenylalanine fluorination.
Table 1: Effect of Phenylalanine Fluorination on Receptor Binding Affinity
This table presents the dissociation constants (Kd) for α-factor peptide analogs binding to the yeast G protein-coupled receptor, Ste2p. The data illustrates how progressive fluorination of the phenylalanine at position 13 affects binding affinity. A lower Kd value indicates stronger binding.
| Peptide Analog (Modification at Phe13) | Dissociation Constant (Kd) [nM] |
| Phenylalanine (Wild Type) | 20.4 ± 4.4 |
| 3-Fluoro Phenylalanine | 31.4 ± 7.3 |
| 4-Fluoro Phenylalanine | 26.2 ± 3.9 |
| 3,4-Difluoro Phenylalanine | 60.1 ± 11.5 |
| 2,3,4,5,6-Pentafluoro Phenylalanine | 177.3 ± 35.1 |
Data adapted from a study on the binding of fluorinated α-factor analogs to Ste2p.[1]
Table 2: Summary of the Impact of Fluorination on Proteolytic Stability
This table provides a qualitative summary of findings from studies investigating the effect of fluorinated amino acids on the stability of peptides against various proteases. The impact is highly dependent on the specific peptide sequence, the position of the fluorinated residue, and the protease itself.
| Protease | General Effect of Phenylalanine Fluorination | Observations |
| Trypsin | Modest increase in resistance | Most fluorinated buforin and magainin analogs showed increased stability.[4] |
| α-Chymotrypsin | Variable; can increase or decrease stability | The effect is not predictable and depends on the substitution position relative to the cleavage site.[5] |
| Pepsin | Variable; can increase or decrease stability | Similar to α-chymotrypsin, the outcome is context-dependent.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing 2-fluorophenylalanine using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using 3 equivalents of this compound. Due to the potential for slightly different reactivity, it is advisable to monitor the coupling reaction closely. A longer coupling time (e.g., up to 4 hours) or a double coupling may be necessary to ensure complete incorporation.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for the fluorinated residue) for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptide containing 2-fluorophenylalanine against a specific protease.
Materials:
-
Purified peptide (with and without 2-F-Phe)
-
Protease of interest (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (specific to the protease)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Stock Solutions:
-
Prepare stock solutions of the control and 2-F-Phe containing peptides in an appropriate solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the assay buffer to the final desired concentration.
-
Initiate the reaction by adding the protease solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Analysis:
-
Analyze the samples from each time point by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
-
Calculate the percentage of the remaining intact peptide at each time point.
-
Determine the half-life (t₁/₂) of the peptide.
-
Optionally, collect the degradation product peaks and analyze them by mass spectrometry to identify the cleavage sites.
-
-
Comparison:
-
Compare the degradation profile and half-life of the 2-F-Phe containing peptide to the control peptide to determine the effect of the fluorination on proteolytic stability.
-
Visualizations
Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Figure 2: Modulation of Cation-π Interactions by 2-Fluorophenylalanine.
References
- 1. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Peptide Structure and Interactions: Application of ¹⁹F NMR Spectroscopy with 2-Fluorophenylalanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-labeled amino acids into peptides provides a powerful tool for detailed structural and functional analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion, making it an exquisite probe of the local molecular environment with no background signal in biological systems.[1][2] Among the various fluorinated amino acids, 2-fluorophenylalanine (2-F-Phe) has emerged as a valuable tool for investigating peptide conformation, dynamics, and interactions. Its minimal steric perturbation compared to native phenylalanine allows for its seamless integration into peptide sequences.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of ¹⁹F NMR spectroscopy in conjunction with 2-F-Phe labeled peptides for researchers in academia and the pharmaceutical industry.
Application Notes
Conformational Analysis of Peptides
The chemical shift of the ¹⁹F nucleus in 2-F-Phe is highly sensitive to its local electronic environment.[1] This sensitivity can be exploited to discern subtle changes in peptide conformation. Factors such as solvent exposure, hydrogen bonding, and interactions with other residues can significantly influence the ¹⁹F chemical shift.[1][3] By incorporating 2-F-Phe at specific positions within a peptide, researchers can monitor conformational transitions, such as folding, unfolding, or induced-fit binding, by observing changes in the ¹⁹F NMR spectrum.
For instance, a change in the peptide's secondary structure, like the formation of a helical conformation, can bring other residues into close proximity to the 2-F-Phe, leading to a measurable change in its chemical shift.[4] This approach allows for the characterization of different conformational states and the equilibrium between them.
Investigating Peptide-Protein and Peptide-Ligand Interactions
¹⁹F NMR spectroscopy is a powerful technique for studying the binding of peptides to proteins and other ligands.[5][6] When a 2-F-Phe labeled peptide binds to its target, the local environment of the fluorine probe is altered, resulting in a change in its chemical shift, line width, or relaxation properties.[7] These changes can be monitored to determine binding affinity (KD), kinetics (kon and koff), and to map the binding interface.
The simplicity of the 1D ¹⁹F NMR spectrum, often consisting of a single peak for each fluorine atom, allows for the straightforward analysis of binding events even in complex biological matrices.[1] Titration experiments, where the concentration of the binding partner is systematically varied, can be used to generate binding isotherms and accurately determine the dissociation constant.
Probing Peptide Dynamics
Beyond static structural information, ¹⁹F NMR can provide insights into the dynamic behavior of peptides.[8][9] Relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, of the ¹⁹F nucleus in 2-F-Phe are sensitive to molecular motions on a wide range of timescales.
Changes in T₁ and T₂ values can indicate alterations in the overall tumbling of the peptide, as well as internal motions within the peptide structure. For example, an increase in flexibility in a particular region of a peptide upon ligand binding can be detected as a change in the relaxation parameters of a 2-F-Phe residue located in that region. This information is crucial for understanding the entropic contributions to binding and the overall mechanism of molecular recognition.
Quantitative Data
The following table summarizes typical ¹⁹F NMR parameters for 2-F-Phe incorporated into peptides. It is important to note that these values are highly dependent on the specific peptide sequence and the experimental conditions.
| Parameter | Typical Value Range | Influencing Factors |
| Chemical Shift (δ) | -110 to -125 ppm (relative to CFCl₃) | Local electrostatic environment, solvent exposure, van der Waals contacts, hydrogen bonding |
| Spin-Lattice Relaxation (T₁) | 0.5 - 2.0 s | Overall molecular tumbling, internal motions |
| Spin-Spin Relaxation (T₂) | 0.01 - 0.5 s | Overall molecular tumbling, internal motions, chemical exchange |
| ¹H-¹⁹F Coupling Constants (JHF) | 2 - 10 Hz | Through-space and through-bond interactions with nearby protons |
Experimental Protocols
Synthesis of Peptides with 2-F-Phe
Peptides incorporating 2-F-Phe are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11][12][13]
Materials:
-
Fmoc-2-F-Phe-OH
-
Rink Amide or Wang resin[14]
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)[14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-2-F-Phe-OH at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Sample Preparation for ¹⁹F NMR
Proper sample preparation is critical for obtaining high-quality ¹⁹F NMR data.
Materials:
-
Lyophilized 2-F-Phe labeled peptide
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 150 mM NaCl)
-
Deuterium oxide (D₂O) for locking
-
Internal or external ¹⁹F reference standard (e.g., trifluoroacetic acid, TFA)[10]
Protocol:
-
Dissolve the Peptide: Dissolve the lyophilized peptide in the desired NMR buffer to a final concentration typically in the range of 100 µM to 1 mM.
-
Add D₂O: Add 5-10% (v/v) D₂O to the sample for the NMR spectrometer's field-frequency lock.
-
Add Reference Standard: For accurate chemical shift referencing, add a known concentration of an internal ¹⁹F standard or use an external standard in a coaxial tube. TFA is a common reference, with a chemical shift of approximately -76.5 ppm relative to CFCl₃.[10]
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate to the desired temperature in the NMR spectrometer before data acquisition.
¹⁹F NMR Data Acquisition
1D ¹⁹F NMR Experiment:
A simple one-pulse experiment is usually sufficient for routine analysis.
Typical Parameters:
-
Spectrometer Frequency: 400 MHz ¹H spectrometer or higher, equipped with a ¹⁹F-capable probe.
-
Pulse Width: Calibrated 90° pulse for ¹⁹F.
-
Spectral Width:
50 ppm, centered around the expected chemical shift of 2-F-Phe (-115 ppm). -
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (should be at least 5 times the longest T₁ of interest).
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Proton Decoupling: Generally not required for simple 1D spectra but can be used to simplify spectra by removing ¹H-¹⁹F couplings.
2D ¹⁹F-¹H HOESY/NOESY Experiment:
This experiment is useful for identifying through-space interactions between the fluorine atom and nearby protons, providing valuable structural constraints.
Typical Parameters:
-
Mixing Time: 100-500 ms.
-
Spectral Widths: Appropriate widths for both ¹⁹F and ¹H dimensions.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 16-64.
Visualizations
Caption: Experimental workflow for studying peptide interactions using 19F NMR with 2-F-Phe.
Caption: Relationship between 19F NMR observables and the properties of 2-F-Phe labeled peptides.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. rsc.org [rsc.org]
Application Note: Solubility of Fmoc-Phe(2-F)-OH in DMF and NMP for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides. The success of SPPS is highly dependent on the solubility of the reagents, particularly the Fmoc-protected amino acids, in the solvents used for coupling reactions. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly employed solvents in Fmoc-SPPS due to their excellent solvating properties for both the resin and the amino acid derivatives.[1][2]
Fmoc-Phe(2-F)-OH, a fluorinated derivative of phenylalanine, is an important building block for the synthesis of peptides with modified biological activity and stability. The fluorine substitution can influence the peptide's conformation and binding affinity. Ensuring the complete dissolution of this compound in the reaction solvent is critical to prevent incomplete couplings, which can lead to the formation of deletion sequences and difficult purifications. This application note provides an overview of the solubility of this compound in DMF and NMP, along with protocols to determine its solubility and its application in SPPS.
Solubility of this compound
A valuable quantitative data point comes from a commercial supplier, which indicates that the solubility of This compound in Dimethyl Sulfoxide (DMSO) is 100 mg/mL (246.66 mM) .[5] Given that DMSO, DMF, and NMP are all polar aprotic solvents, this suggests that this compound is likely to have substantial, albeit not identical, solubility in DMF and NMP.
Several factors can influence the solubility of Fmoc-amino acids, including:
-
Solvent Polarity: Both DMF and NMP are highly polar, which is essential for solvating the polar peptide backbone and the Fmoc-amino acid.
-
Temperature: Solubility generally increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation of the Fmoc-amino acid.
-
Aggregation: The planar and aromatic nature of the Fmoc group can lead to π-π stacking interactions, causing aggregation and reducing solubility.[6]
-
Purity of the Solvent: Impurities in the solvent, such as the accumulation of dimethylamine in aged DMF, can affect solubility and react with the Fmoc group.[1]
Data Presentation
As direct quantitative data for DMF and NMP is unavailable, the following table provides a summary of the known solubility in a related solvent and highlights the key properties of DMF and NMP relevant to their use in SPPS.
| Compound/Solvent | Property | Value/Observation | Reference |
| This compound | Solubility in DMSO | 100 mg/mL (246.66 mM) | [5] |
| Molecular Weight | 405.42 g/mol | [5] | |
| DMF | Polarity | High | [7] |
| Resin Swelling | Good for polystyrene-based resins | [1] | |
| Notes | Can decompose to form dimethylamine | [1] | |
| NMP | Polarity | High | [7] |
| Resin Swelling | Excellent, often superior to DMF | [1] | |
| Notes | More stable than DMF but also more viscous and expensive | [8] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the saturation solubility of this compound in DMF or NMP at room temperature.
Materials:
-
This compound
-
Anhydrous DMF or NMP (peptide synthesis grade)
-
Small-volume glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Micro-pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 20 mg of this compound into a glass vial.
-
Add 100 µL of the chosen solvent (DMF or NMP) to the vial.
-
Add a small magnetic stir bar and cap the vial tightly.
-
Stir the mixture vigorously at room temperature for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After 24 hours, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Preparation of Saturated Solution for Analysis:
-
Carefully take a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the diluted sample solution onto the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL and mM.
-
Protocol for a Standard Coupling Cycle in SPPS using this compound
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
DMF or NMP (peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid), and the base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF or NMP.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.
-
Visualizations
Caption: A simplified workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Key factors influencing the solubility of this compound in SPPS solvents.
Conclusion
While specific quantitative solubility data for this compound in DMF and NMP is not readily published, its high solubility in the analogous solvent DMSO strongly suggests it is sufficiently soluble for standard SPPS protocols. Researchers should, however, be mindful of potential solubility issues, especially when working with high concentrations or long, hydrophobic peptide sequences. The provided protocols offer a reliable method for determining the precise solubility in the desired solvent and for the successful incorporation of this compound into synthetic peptides. Careful attention to solvent quality and coupling conditions will ensure high-quality peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis for Peptides Containing Fmoc-Phe(2-F)-OH
Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-Phe(2-F)-OH, a fluorinated derivative of phenylalanine, is of particular interest due to the unique physicochemical properties conferred by the fluorine atom, including altered electronics of the aromatic ring and potential for enhanced metabolic stability.[1] The synthesis of peptides containing such modified amino acids can be achieved through both manual and automated solid-phase peptide synthesis (SPPS). The choice between these two methodologies is critical and depends on various factors including scale, throughput, cost, and the specific challenges associated with the peptide sequence.
This document provides a detailed comparison of manual and automated SPPS for the synthesis of peptides containing this compound. It includes comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The selection of a synthesis method is often guided by a quantitative assessment of its performance. The following tables provide a summary of key metrics for the manual and automated synthesis of a model peptide containing this compound. The data presented is representative and compiled from various studies on peptide synthesis.[2][3]
Table 1: General Comparison of Manual and Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and generally lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Table 2: Performance Metrics for a Model Peptide Containing this compound
| Metric | Manual Synthesis | Automated Synthesis |
| Crude Purity (HPLC) | ~85% | ~95% |
| Overall Yield | ~60% | ~75% |
| Coupling Efficiency for this compound | >98% (with optimized conditions) | >99% |
| Synthesis Time for a 10-mer peptide | 3-4 days | 1-2 days |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound on a 0.1 mmol scale.
Manual Solid-Phase Peptide Synthesis Protocol
Materials:
-
Rink Amide resin (0.1 mmol scale)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (0.38 g, 1.0 mmol), HOBt (0.15 g, 1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.38 g), and HOBt (0.15 g) in DMF.
-
Add DIPEA (0.35 mL) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as for standard amino acids. Due to the potential for steric hindrance, a double coupling may be beneficial. To do this, after the initial 2-hour coupling, drain the reaction solution and add a freshly prepared solution of activated this compound for another 2 hours.
-
-
Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating complete coupling.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
Materials:
-
Automated peptide synthesizer
-
Pre-packed columns with Rink Amide resin
-
Solutions of Fmoc-protected amino acids (including this compound) in a suitable solvent (e.g., DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling activators (e.g., HBTU/DIPEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
Procedure:
-
Synthesizer Setup:
-
Load the appropriate resin column onto the synthesizer.
-
Place vials containing the Fmoc-amino acid solutions, activators, and solvents in the designated positions.
-
Program the peptide sequence and the synthesis protocol.
-
-
Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: The resin is washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling: The pre-activated Fmoc-amino acid (including this compound) is delivered to the reaction vessel and coupled to the growing peptide chain. The instrument may be programmed for a standard or extended coupling time for the modified amino acid.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, the synthesizer performs the last Fmoc deprotection.
-
The peptide-resin is then typically transferred manually to a cleavage vessel.
-
The cleavage and deprotection are performed manually as described in the manual synthesis protocol (step 8).
-
-
Purification: The crude peptide is purified by RP-HPLC.
Mandatory Visualization
Experimental Workflows
Signaling Pathway
Peptides containing fluorinated phenylalanine residues can be designed to interact with various cellular receptors, such as G-protein coupled receptors (GPCRs). One such example is the Glucagon-Like Peptide-1 Receptor (GLP-1R), which is crucial for glucose homeostasis. The following diagram illustrates a simplified GLP-1R signaling pathway.
Discussion
Manual Synthesis:
Manual SPPS offers greater flexibility and lower initial capital investment. It is particularly advantageous for small-scale synthesis, methods development, and the incorporation of unusual or expensive building blocks where careful monitoring and optimization of each step are crucial. However, manual synthesis is labor-intensive, time-consuming, and prone to operator variability, which can affect reproducibility.[4] For peptides containing this compound, the manual approach allows for on-the-fly adjustments, such as extending coupling times or performing double couplings if needed, which can be guided by real-time monitoring tests like the Kaiser test.
Automated Synthesis:
Automated peptide synthesizers provide high throughput, excellent reproducibility, and significantly reduced hands-on time.[5] These instruments are ideal for the routine synthesis of a large number of peptides and for the production of longer and more complex sequences. Modern automated synthesizers can perform all the necessary steps with high precision, leading to higher crude purity and overall yields compared to manual methods.[4] For the synthesis of peptides with this compound, an automated protocol can be optimized to ensure efficient incorporation, for example, by programming a longer coupling time for this specific residue.
Challenges with this compound Incorporation:
The incorporation of fluorinated amino acids can sometimes present challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group during activation. While generally not a major issue, in "difficult" sequences, this could potentially lead to lower coupling efficiencies. Furthermore, the steric bulk of the fluorinated phenyl ring might slightly hinder the coupling reaction. Careful selection of coupling reagents (e.g., HATU, HCTU) and optimization of reaction times are important to ensure complete incorporation.
Conclusion
Both manual and automated solid-phase peptide synthesis are effective methods for producing peptides containing this compound. The choice between the two depends on the specific research needs, scale of synthesis, and available resources. Manual synthesis provides flexibility and is cost-effective for smaller-scale work, while automated synthesis excels in throughput, reproducibility, and efficiency for larger-scale or routine production. For the successful incorporation of this compound, optimization of coupling conditions is recommended for both methods to achieve high purity and yield of the final peptide. The unique properties of peptides containing fluorinated amino acids make them valuable tools in drug discovery and for probing biological systems, such as the GLP-1R signaling pathway.[1]
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing 2-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (2-F-Phe), into peptides is a powerful strategy for modulating their physicochemical properties, biological activity, and metabolic stability. The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine can induce significant changes in the peptide's conformation, hydrophobicity, and resistance to proteolytic degradation.[1][2][3][4] This makes 2-F-Phe an attractive residue for the design of novel therapeutic peptides and research tools.
Following solid-phase peptide synthesis (SPPS), the crucial steps of cleavage from the resin and subsequent purification are paramount to obtaining a final product of high purity and yield. These application notes provide detailed protocols and guidance for the efficient cleavage and purification of peptides containing 2-fluorophenylalanine, addressing the potential challenges associated with this modified amino acid.
Key Considerations for 2-Fluorophenylalanine-Containing Peptides
The presence of a fluorine atom on the aromatic ring of phenylalanine can influence the cleavage and purification steps in several ways:
-
Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid residue. This can affect the peptide's solubility and its retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Electronic Effects: The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, which may have subtle effects on the stability of protecting groups and the potential for side reactions during cleavage.[1]
-
Conformational Effects: The introduction of fluorine can alter the conformational preferences of the peptide backbone, which may impact its aggregation propensity and interaction with the stationary phase during chromatography.[5][6]
Despite these considerations, standard cleavage and purification protocols can be successfully applied to peptides containing 2-fluorophenylalanine with minor adjustments.
Experimental Protocols
I. Cleavage from the Solid-Phase Resin
The most common method for cleaving peptides from the resin and removing side-chain protecting groups in Fmoc-based SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA).[7][8][9] For Boc-based synthesis, hydrogen fluoride (HF) is often employed.[5][10][11]
A. Trifluoroacetic Acid (TFA) Cleavage Protocol
This protocol is suitable for most peptides containing 2-fluorophenylalanine synthesized on acid-labile resins (e.g., Wang, Rink Amide).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade (95-99%)
-
Scavengers (see Table 1)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x 10 mL/g of resin) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[12][13]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail by combining TFA and scavengers (see Table 1). A common and effective cocktail for peptides without particularly sensitive residues is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL/g of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[15]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting group by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Table 1: Common TFA Cleavage Cocktails and Scavengers
| Sensitive Residue(s) in Peptide | Recommended Scavenger Cocktail (v/v/v) | Rationale |
| None | TFA/H₂O/TIS (95:2.5:2.5) | A general-purpose cocktail. TIS is an efficient scavenger of carbocations. Water helps to hydrolyze the ester linkage to the resin. |
| Trp, Met | TFA/H₂O/TIS/1,2-Ethanedithiol (EDT) (94:2.5:1:2.5) | EDT is a soft nucleophile that effectively protects the indole ring of tryptophan and the thioether of methionine from alkylation. |
| Cys, Met, Tyr | Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues. |
| Arg(Pbf/Pmc) | TFA/H₂O/TIS (95:2.5:2.5) | Longer cleavage times (3-4 hours) may be required for complete removal of the Pbf or Pmc protecting groups. |
Note: The presence of 2-fluorophenylalanine does not typically necessitate special scavengers beyond those required by other amino acids in the sequence.
B. Hydrogen Fluoride (HF) Cleavage Protocol
WARNING: Anhydrous HF is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Apparatus Preparation: Ensure the HF cleavage apparatus is clean, dry, and functioning correctly.
-
Resin and Scavenger Addition: Place the dried peptide-resin and the appropriate scavenger (e.g., anisole, 1 mL/g of resin) in the reaction vessel.
-
HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Distill the required amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum evaporation.
-
Peptide Precipitation and Isolation: Follow steps 4-7 of the TFA cleavage protocol.
II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[3][16][17][18] The increased hydrophobicity of 2-F-Phe compared to Phe may lead to longer retention times.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
TFA, HPLC grade
-
C18 reversed-phase HPLC column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A good starting point is the mobile phase A (see below). If solubility is an issue, small amounts of ACN or other organic solvents can be added.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization (Analytical Scale): Before proceeding to preparative HPLC, it is highly recommended to optimize the separation on an analytical C18 column.
-
Inject a small amount of the crude peptide.
-
Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Based on the initial run, develop a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from impurities. A gradient of 0.5-1% B per minute is often a good starting point for optimization.[19][20]
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Run the optimized gradient.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is common for many applications). Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Table 2: Illustrative HPLC Gradient Conditions for a Hypothetical Peptide
This table provides an example of how gradient conditions might be optimized. Actual conditions will vary depending on the peptide sequence and the HPLC system.
| Parameter | Initial Scouting Gradient | Optimized Gradient |
| Column | Analytical C18, 4.6 x 150 mm, 5 µm | Preparative C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 30 min | 25-45% B in 40 min |
| Detection | 220 nm | 220 nm |
Comparative Retention Times:
While specific data is highly sequence-dependent, the introduction of a 2-fluoro group on phenylalanine generally leads to a slight increase in retention time on a C18 column compared to the non-fluorinated analogue due to increased hydrophobicity. The exact shift will depend on the position of the 2-F-Phe residue within the peptide and the overall sequence.
Table 3: Predicted Comparative Retention Times for a Model Peptide
| Peptide Sequence | Predicted Retention Time (min) | Expected Purity after a Single Purification Step |
| Ac-Gly-Leu-Phe -Ala-Trp-Gly-NH₂ | 21.5 | >95% |
| Ac-Gly-Leu-2-F-Phe -Ala-Trp-Gly-NH₂ | 22.8 | >95% |
Note: These are hypothetical values for illustrative purposes. Actual retention times must be determined experimentally.
Quality Control
I. Analytical HPLC
The purity of the final peptide should be assessed by analytical RP-HPLC using a standardized gradient. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[21][22]
II. Mass Spectrometry
The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12][23] The observed molecular weight should match the calculated theoretical mass. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the incorporation of 2-fluorophenylalanine. The fragmentation pattern will be similar to that of a standard peptide, with characteristic b- and y-ion series.[16][24][25] The mass difference of +18 Da for 2-F-Phe compared to Phe will be evident in the fragment ions containing this residue.
Visualizing the Workflow
The overall process from the synthesized peptide on resin to the purified product can be visualized as a straightforward workflow.
Caption: Workflow for Cleavage and Purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cleavage Yield | - Incomplete cleavage reaction. - Peptide precipitation during cleavage. | - Extend cleavage time. - Ensure sufficient volume of cleavage cocktail. - Use a stronger acid cocktail if necessary. |
| Low Purity of Crude Peptide | - Incomplete removal of protecting groups. - Side reactions during cleavage. | - Increase cleavage time. - Use appropriate scavengers for sensitive residues. |
| Poor Resolution in HPLC | - Inappropriate gradient. - Column overloading. | - Optimize the gradient on an analytical scale first. Use a shallower gradient. - Reduce the amount of peptide loaded onto the column. |
| Peptide Insolubility | - High hydrophobicity. - Aggregation. | - Dissolve in a small amount of organic solvent (e.g., ACN, DMSO) before adding to the mobile phase. - Use a different mobile phase system (e.g., different ion-pairing agent or pH). |
| Unexpected Mass in MS | - Incomplete deprotection. - Adduct formation with scavengers. - Oxidation of sensitive residues. | - Review cleavage protocol and scavenger choice. - Ensure proper washing of the precipitated peptide. - Degas solvents and perform cleavage under an inert atmosphere. |
Conclusion
The cleavage and purification of peptides containing 2-fluorophenylalanine can be achieved efficiently using standard protocols with careful consideration of the increased hydrophobicity of the modified residue. Optimization of the cleavage cocktail and HPLC gradient is key to obtaining a final product of high purity and yield. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals working with these promising modified peptides.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. Stereoselective fluorination alters the geometry of a cyclic peptide: exploration of backbone-fluorinated analogues of unguisin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. uab.edu [uab.edu]
- 25. Retention Time Prediction and Protein Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and increased bioavailability compared to their linear counterparts.[1][2][3] The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine (Phe(2-F)), offers a powerful strategy to fine-tune the conformational properties and biological activity of these cyclic scaffolds.[4][5] The fluorine atom, with its high electronegativity and minimal steric footprint, can introduce unique electronic and conformational constraints, influencing peptide folding and interaction with biological targets.[4]
These application notes provide a comprehensive guide to the synthesis of cyclic peptides incorporating Fmoc-Phe(2-F)-OH using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for the entire workflow, from resin preparation to final peptide purification and analysis, are presented.
Key Applications
The inclusion of 2-fluorophenylalanine in cyclic peptides can be leveraged for various applications in drug discovery and development:
-
Enhanced Receptor Binding: The fluorine atom can modulate the electronic properties of the phenylalanine side chain, potentially leading to stronger interactions with target receptors.
-
Conformational Stabilization: The introduction of fluorine can favor specific peptide conformations, pre-organizing the cyclic peptide for optimal target engagement.[5]
-
Improved Metabolic Stability: The carbon-fluorine bond is highly stable, which can increase resistance to enzymatic degradation.
-
Probes for Structure-Activity Relationship (SAR) Studies: The systematic replacement of phenylalanine with 2-fluorophenylalanine allows for detailed investigation of the role of aromatic interactions in peptide-protein binding.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of a model cyclic peptide containing 2-fluorophenylalanine.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of the linear peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide, preserving side-chain protecting groups for subsequent solution-phase cyclization.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-amino acids (including this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) - if Cysteine is present
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin extensively with DMF and DCM.
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (including this compound, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage of the Protected Linear Peptide from the Resin:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/DCM (1:99) for 30 minutes.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with DIPEA.
-
Evaporate the solvent under reduced pressure.
-
Protocol 2: Solution-Phase Cyclization
This protocol describes a head-to-tail cyclization of the linear peptide precursor in solution.
Materials:
-
Protected linear peptide
-
High-purity DMF
-
Cyclization reagent (e.g., PyBOP, HBTU)
-
DIPEA
Procedure:
-
Dissolution of the Linear Peptide:
-
Dissolve the crude protected linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.
-
-
Cyclization Reaction:
-
Add the cyclization reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Solvent Removal:
-
Once the cyclization is complete, remove the DMF under high vacuum.
-
Protocol 3: Final Deprotection and Purification
Materials:
-
Crude protected cyclic peptide
-
TFA cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5)
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Side-Chain Deprotection:
-
Treat the crude protected cyclic peptide with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
-
Precipitation and Washing:
-
Precipitate the crude cyclic peptide by adding the TFA mixture to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the cyclic peptide using reverse-phase HPLC with a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization:
-
Freeze the purified peptide fractions and lyophilize to obtain a white, fluffy powder.
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry (HRMS) and analytical HPLC.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a model cyclic peptide containing 2-fluorophenylalanine.
Table 1: Summary of Peptide Synthesis Parameters
| Parameter | Value |
| Resin Type | 2-Chlorotrityl Chloride |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Reagent | HBTU/DIPEA |
| Fmoc-Deprotection | 20% Piperidine in DMF |
Table 2: Yield and Purity of a Model Cyclic Peptide
| Step | Product | Yield (%) | Purity (by HPLC) |
| SPPS & Cleavage | Linear Protected Peptide | ~85% (crude) | >70% |
| Cyclization | Cyclic Protected Peptide | ~50% (crude) | >60% |
| Deprotection & Purification | Final Cyclic Peptide | ~20% (overall) | >95% |
Note: Yields and purity can vary depending on the peptide sequence and cyclization efficiency.
Table 3: Analytical Characterization of the Final Cyclic Peptide
| Analysis Method | Result |
| Analytical HPLC (214 nm) | Single major peak, >95% purity |
| High-Resolution Mass Spec (HRMS) | Observed [M+H]+ matches theoretical mass |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using this compound.
Caption: Workflow for the synthesis of cyclic peptides containing this compound.
Hypothetical Signaling Pathway Modulation
The incorporation of 2-fluorophenylalanine can influence the binding of a cyclic peptide to its target receptor, thereby modulating a downstream signaling pathway. The following diagram illustrates a hypothetical scenario where a cyclic peptide antagonist containing Phe(2-F) inhibits a G-protein coupled receptor (GPCR).
Caption: Hypothetical inhibition of a GPCR signaling pathway by a cyclic peptide antagonist.
Conclusion
The use of this compound in the synthesis of cyclic peptides provides a valuable tool for medicinal chemists and drug discovery professionals. The protocols and data presented here offer a practical guide for the successful synthesis, purification, and characterization of these modified peptides. The ability to introduce 2-fluorophenylalanine allows for the fine-tuning of peptide conformation and biological activity, opening new avenues for the development of novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07836A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(2-F)-OH Coupling Efficiency
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Low Coupling Efficiency of this compound
Question: We are observing low coupling efficiency for this compound in our solid-phase peptide synthesis. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low coupling efficiency of this compound can arise from several factors, primarily related to steric hindrance and the electronic effects of the fluorine substitution. The presence of the fluorine atom at the ortho position of the phenyl ring can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2] Additionally, the electron-withdrawing nature of fluorine can influence the reactivity of the carboxyl group.[3]
Here is a step-by-step guide to troubleshoot and improve the coupling efficiency:
1. Initial Assessment of Coupling Completion:
Before attempting extensive optimization, it is crucial to confirm the extent of the coupling failure.
-
Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines on the resin. A strong blue or purple color indicates incomplete coupling. A yellow or colorless result suggests a complete reaction.[2]
-
Test Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The presence of deletion sequences (peptides lacking the Phe(2-F) residue) is a definitive sign of poor coupling efficiency.
2. Optimization of Coupling Protocol:
If incomplete coupling is confirmed, the following strategies can be employed, starting with the simplest and most common adjustments.
-
Double Coupling: This is often the most effective initial strategy for difficult couplings. After the first coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of activated this compound.[4][5] This helps to drive the reaction to completion.
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield for sterically hindered amino acids.[2]
-
Choice of Coupling Reagent: If standard carbodiimide-based activators like DIC/HOBt are providing low yields, switching to a more potent coupling reagent is recommended. Uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more effective for hindered amino acids.[6][7] HATU and HCTU are often considered more efficient than HBTU.[6][8]
-
Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt potential peptide aggregation and improve reaction kinetics. However, this should be done with caution as higher temperatures can increase the risk of racemization.[2]
3. Addressing Potential Aggregation:
Peptide chain aggregation on the solid support can physically block the reactive sites, leading to low coupling yields.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at solvating growing peptide chains and disrupting secondary structures.[2]
-
Chaotropic Salts: The addition of a low concentration of a chaotropic salt, such as lithium chloride (LiCl), to the coupling reaction can help to break up aggregates.[2]
4. Reagent and Resin Quality:
The quality of all reagents and the state of the resin are critical for successful synthesis.
-
Fresh Reagents: Ensure that all reagents, including this compound, coupling agents, bases (e.g., DIPEA), and solvents, are fresh, of high purity, and stored under the recommended conditions.[2] Older DMF can contain dimethylamine, which can terminate the peptide chain.
-
Proper Resin Swelling: Inadequate swelling of the resin in the chosen solvent will limit the accessibility of the reactive sites. Ensure the resin is fully swollen before the first coupling step.[9]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary reason is steric hindrance. The fluorine atom at the 2-position (ortho) of the phenyl ring is in close proximity to the reactive carboxyl group, which can physically impede the formation of the peptide bond.[1]
Q2: Is a single long coupling better than two shorter couplings (double coupling)?
A2: For sterically hindered amino acids, double coupling is generally more effective than a single extended coupling. The first coupling reacts with the more accessible sites, and the second coupling, with fresh reagents, drives the reaction to completion for the remaining, more hindered sites.[4][5]
Q3: Can I use microwave-assisted peptide synthesis for this compound?
A3: Yes, microwave-assisted SPPS can be beneficial as the elevated temperature can enhance coupling efficiency. However, it is important to carefully optimize the temperature and time to minimize the risk of racemization.
Q4: How do I know which coupling reagent to choose?
A4: For routine couplings, DIC/HOBt or HBTU are often sufficient. For difficult couplings like that of this compound, more powerful reagents such as HATU or HCTU are recommended as they are generally faster and more efficient.[6][7]
Q5: What analytical techniques can I use to quantify the coupling efficiency?
A5: Besides the qualitative Kaiser test, you can use UV-Vis spectrophotometry to quantify the amount of Fmoc group released during the deprotection step following the coupling. The absorbance of the Fmoc-piperidine adduct is proportional to the number of successfully coupled amino acids.[2] The most accurate method is to cleave a sample of the peptide from the resin and analyze the product mixture by RP-HPLC to determine the ratio of the desired peptide to any deletion sequences.
Data on Coupling Strategies
While specific, peer-reviewed comparative data for this compound is limited, the following table provides representative expected outcomes based on general principles of solid-phase peptide synthesis for sterically hindered amino acids.
| Coupling Protocol | Coupling Reagent | Expected Coupling Efficiency | Notes |
| Standard Single Coupling (1 hr) | DIC/HOBt | Low to Moderate | Often insufficient for complete coupling. |
| Standard Single Coupling (1 hr) | HBTU/DIPEA | Moderate to High | A better choice than carbodiimides for hindered residues. |
| Double Coupling (2 x 1 hr) | HBTU/DIPEA | High to Very High | A highly recommended starting point for optimization. [4][5] |
| Single Coupling (1 hr) | HATU/DIPEA | High | Generally more efficient than HBTU for difficult couplings.[6] |
| Double Coupling (2 x 1 hr) | HATU/DIPEA | Very High | Often provides the best results for highly hindered residues. [6] |
| Single Coupling (1 hr) | HCTU/DIPEA | High | Comparable in efficiency to HATU.[10][11] |
Note: Expected efficiencies are qualitative and can vary depending on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Double Coupling with HBTU
This protocol is a robust starting point for improving the coupling of this compound.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1 hour at room temperature.
-
-
Intermediate Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Repeat step 3 with a fresh solution of activated this compound.
-
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.[2]
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended when maximum coupling efficiency is required for a particularly difficult sequence.
-
Fmoc Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A single, longer coupling with HATU may be sufficient, but a double coupling can be performed if necessary.
-
-
Final Washing: Follow step 6 from Protocol 1.
-
Monitoring: Perform a Kaiser test to assess the completeness of the reaction.[2]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Fmoc-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully incorporating 2-fluorophenylalanine into their peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the potential benefits of incorporating 2-fluorophenylalanine into a peptide sequence?
Incorporating 2-fluorophenylalanine can offer several advantages, including:
-
Enhanced Proteolytic Stability: The fluorine substitution can increase resistance to enzymatic degradation, potentially prolonging the peptide's half-life in biological systems.[1][2]
-
Modulation of Bioactivity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing peptide-receptor interactions and biological activity.
-
Conformational Control: The steric and electronic effects of the fluorine atom can influence peptide folding and conformation.
Q2: Are there any general recommendations for coupling this compound?
Yes, while this compound is generally compatible with standard SPPS protocols, the following recommendations can help ensure successful incorporation:
-
Use High-Purity Reagents: Ensure the this compound, coupling reagents, and solvents are of high purity (≥99%) to minimize potential side reactions.[3]
-
Optimize Coupling Conditions: Due to the electron-withdrawing effect of the fluorine atom, which can slightly deactivate the carboxyl group, extended coupling times or the use of more potent coupling agents may be beneficial.[3]
-
Monitor Coupling Efficiency: It is advisable to monitor the coupling efficiency using a qualitative test (e.g., Kaiser test) or a quantitative method (e.g., UV monitoring of Fmoc deprotection).
Q3: Is the 2-fluoro-substituted phenyl ring stable throughout the SPPS process?
The C-F bond in 2-fluorophenylalanine is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage. However, prolonged exposure to harsh basic or acidic conditions should be avoided to minimize any potential for side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing 2-fluorophenylalanine.
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (peptide minus Phe(2-F)) in the final product, as detected by LC-MS.
-
Low overall yield of the desired peptide.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Steric Hindrance and Electronic Effects | Increase coupling time or perform a double coupling.[3] | Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound. |
| Use a more potent coupling reagent. | Reagent Selection: If using HBTU/HOBt, consider switching to a more reactive coupling agent like HATU or COMU. See Table 1 for recommended coupling conditions. | |
| Poor Resin Swelling or Peptide Aggregation | Switch to a more suitable solvent or resin.[4] | Solvent/Resin Change: If synthesis is problematic in DMF, consider switching to NMP or a mixture of DMF and DMSO. For highly hydrophobic sequences, a PEG-based resin may improve solvation.[4] |
| Degraded Reagents | Use fresh, high-quality reagents and anhydrous solvents.[3] | Reagent Handling: Ensure this compound, coupling reagents, and solvents are stored under appropriate conditions to prevent degradation. Use freshly prepared solutions.[3] |
Table 1: Recommended Coupling Conditions for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Coupling Time |
| HBTU/HOBt/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 1 - 2 hours |
| HATU/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 30 - 60 minutes |
| DIC/Oxyma | 1 : 1 : 1 | DMF or NMP | 1 - 2 hours |
Problem 2: Unexpected Side Products Observed by LC-MS
Symptoms:
-
Presence of unexpected peaks in the LC-MS chromatogram of the crude peptide.
-
Mass shifts corresponding to potential modifications of the 2-fluorophenylalanine residue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Piperidine-Mediated Side Reactions (Potential) | Minimize Fmoc deprotection times. | Deprotection Time: Use the minimum time required for complete Fmoc removal (e.g., 2 x 5-7 minutes). Monitor Fmoc deprotection to optimize this step. |
| Consider alternative bases for deprotection. | Alternative Base: For sensitive sequences, a weaker base like 4-methylpiperidine or piperazine may be considered, although this may require longer deprotection times. | |
| Nucleophilic Aromatic Substitution (SNAr) (Unlikely but Possible) | Ensure appropriate scavengers are used during cleavage. | Cleavage Cocktail: Use a standard cleavage cocktail with scavengers like water and triisopropylsilane (TIS) to quench reactive species. See Table 2 for recommended cleavage cocktails. |
| Side Reactions During Final Cleavage | Optimize the cleavage cocktail and duration.[5] | Cleavage Conditions: Limit the cleavage time to the minimum required for complete deprotection and resin removal (typically 1.5 - 2 hours). For peptides with other sensitive residues, a more comprehensive scavenger cocktail may be necessary.[5] |
Table 2: Recommended Cleavage Cocktails
| Peptide Characteristics | Cleavage Cocktail | Cleavage Time |
| Standard Peptides | 95% TFA, 2.5% Water, 2.5% TIS | 1.5 - 2 hours |
| Peptides with Trp, Met, or Cys | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | 2 - 3 hours |
| Peptides with Arg and other sensitive residues | Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)[5] | 2 - 4 hours |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.
-
Cleavage: Add the appropriate cleavage cocktail (see Table 2) to the resin (10 mL per gram of resin).
-
Incubation: Incubate the mixture at room temperature with occasional swirling for the recommended time.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for this compound in SPPS.
References
Technical Support Center: Optimizing Peptide Yields with 2-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of synthetic peptides containing the non-canonical amino acid 2-fluorophenylalanine (2-F-Phe). The incorporation of this sterically hindered amino acid presents unique challenges in solid-phase peptide synthesis (SPPS). This guide offers specific, actionable advice to overcome these hurdles.
Troubleshooting Guide: Low Yield and Purity
Problem 1: Low Coupling Efficiency of 2-Fluorophenylalanine
Root Cause: The fluorine atom at the ortho position of the phenyl ring creates significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in incomplete coupling reactions and the accumulation of deletion sequences, ultimately lowering the overall yield of the desired peptide.
Solutions:
-
Choice of Coupling Reagent: For sterically hindered amino acids like 2-F-Phe, high-reactivity coupling reagents are recommended. While standard reagents like HBTU can be used, phosphonium salt-based reagents such as HATU and COMU generally provide superior performance by forming more reactive OAt and Oxyma esters, respectively.[1][2][3] These reagents can accelerate the reaction rate, helping to overcome the steric barrier.
-
Double Coupling: A common and effective strategy is to perform a second coupling step for the 2-F-Phe residue.[4] After the initial coupling reaction, the resin is washed, and a fresh solution of activated 2-F-Phe is added to couple to any remaining unreacted N-terminal amines.
-
Increased Reagent Concentration and Reaction Time: Increasing the concentration of the Fmoc-2-F-Phe and the coupling reagent can help to drive the reaction to completion.[4] Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight may also be beneficial.
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance coupling efficiency, particularly for difficult couplings.[2] The increased temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
dot
References
HPLC purification strategies for peptides with hydrophobic fluorinated residues
Welcome to the technical support center for the purification of peptides containing hydrophobic fluorinated residues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges in the HPLC purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with fluorinated residues difficult to purify by RP-HPLC?
A1: Peptides with hydrophobic fluorinated residues present unique challenges due to several factors:
-
Increased Hydrophobicity: Fluorination significantly increases the hydrophobicity of a peptide, leading to very strong retention on standard C18 columns.[1] This can result in the need for high concentrations of organic solvent for elution, which may lead to peptide precipitation on the column.
-
Aggregation: The strong hydrophobic interactions can cause the peptides to aggregate, both in the sample vial and on the HPLC column.[2][3][4] Aggregation leads to broad or split peaks, low recovery, and even column clogging.
-
Poor Solubility: These peptides are often difficult to dissolve in standard aqueous buffers used for HPLC.[5] Finding a suitable solvent for sample preparation that is also compatible with the initial HPLC mobile phase conditions is a common hurdle.
-
Secondary Interactions: Fluorinated compounds can have unique interactions with the stationary phase that differ from their non-fluorinated counterparts, sometimes requiring specialized column chemistries for optimal separation.[1][6]
Q2: How does adding a fluorinated residue affect peptide retention time in RP-HPLC?
A2: Adding a fluorinated residue makes a peptide more hydrophobic. In reverse-phase HPLC (RP-HPLC), where retention is based on hydrophobicity, this increased hydrophobicity causes the peptide to interact more strongly with the nonpolar stationary phase (e.g., C18). Consequently, fluorinated peptides are more retentive and will have a longer retention time compared to their non-fluorinated analogues under the same chromatographic conditions.[1]
Q3: What is the role of an ion-pairing agent like trifluoroacetic acid (TFA) in peptide purification?
A3: Trifluoroacetic acid (TFA) is the most common mobile phase additive for peptide purification. It serves two primary functions:
-
Ion Pairing: TFA forms an ion pair with positively charged residues (like lysine and arginine) on the peptide. This neutralizes the charge and increases the peptide's overall hydrophobicity, leading to more predictable and uniform retention.
-
Suppressing Silanol Interactions: It operates at a low pH (around 2), which protonates acidic side chains and, crucially, suppresses the ionization of free silanol groups on the silica-based column packing. This minimizes undesirable secondary ionic interactions that can cause peak tailing.[5]
Q4: Can I use formic acid (FA) instead of TFA?
A4: Yes, but there are trade-offs. Formic acid (FA) is a weaker ion-pairing agent than TFA.[7] The primary reason to use FA (typically at 0.1%) is for compatibility with mass spectrometry (MS), as TFA can cause significant ion suppression.[5][7] However, when using FA, you may observe broader peaks and reduced resolution compared to separations with TFA.[7] Difluoroacetic acid (DFA) can sometimes be a good compromise, offering better chromatographic performance than FA with less MS suppression than TFA.[5][7]
Troubleshooting Guide
This guide addresses specific problems encountered during the HPLC purification of hydrophobic fluorinated peptides.
Problem 1: Poor Peptide Solubility & Sample Preparation
Question: My fluorinated peptide won't dissolve in the initial mobile phase (e.g., 95% Water/5% Acetonitrile). What should I do?
Answer: This is a very common issue.
-
Use a Strong Organic Solvent for Initial Dissolution: First, attempt to dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent.[5] Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or n-propanol.[5][8] For extremely difficult cases, hexafluoro-2-propanol (HFIP) can be effective.[5]
-
Careful Dilution: After the peptide is dissolved, slowly dilute the solution with your aqueous mobile phase (e.g., Water with 0.1% TFA) to a concentration suitable for injection.[5] Add the aqueous phase to the organic solution while vortexing to avoid precipitation.[5]
-
Injection Solvent Mismatch: Crucially, the final composition of your sample solvent should be weaker (i.e., have a lower organic percentage) than the starting mobile phase of your gradient. [5] Injecting a sample in a solvent much stronger than the mobile phase will cause poor peak shape, splitting, and loss of resolution as the sample travels down the column in the injection plug instead of binding at the column head.[5] If your peptide requires a high organic percentage to stay dissolved, you may need to inject a smaller volume or adjust the starting conditions of your gradient.
Problem 2: Poor Peak Shape (Broad or Tailing Peaks)
Question: My peptide elutes as a very broad or tailing peak. How can I improve its shape?
Answer: Broad peaks are often caused by sample aggregation, slow kinetics, or secondary interactions with the column.
-
Increase Column Temperature: This is one of the most effective strategies.[9][10] Elevating the column temperature to 40°C, 60°C, or even higher (up to 80°C with appropriate columns) can dramatically improve peak shape.[9][11][12] Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and improve mass transfer kinetics.[5][13]
-
Change Organic Solvent: While acetonitrile (ACN) is standard, other organic solvents can improve solubility and reduce on-column aggregation for highly hydrophobic peptides. Try using n-propanol or isopropanol as the organic modifier (Solvent B).[5] These are stronger solvents that can improve recovery.
-
Adjust the Gradient Slope: A shallower gradient (e.g., 0.5% B per minute instead of 2% B per minute) provides more time for the peptide to interact with the stationary phase and can significantly improve resolution from closely eluting impurities.[5]
-
Optimize Ion-Pairing Agent: Ensure you are using 0.1% TFA. If using formic acid for MS compatibility results in poor peak shape, consider adding a small amount of a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA), but be aware that these are less volatile and can be difficult to remove from the system.[14]
Problem 3: Low or No Peptide Recovery
Question: My peptide seems to be irreversibly adsorbed to the column. How can I improve recovery?
Answer: This indicates that the interaction between your highly hydrophobic peptide and the stationary phase is too strong.
-
Use a Less Retentive Column: A standard C18 column may be too hydrophobic.[5] Switch to a column with a shorter alkyl chain (C8 or C4) or a Phenyl phase, which are less hydrophobic and can reduce the strong binding, thereby improving recovery.[5][8][15][16]
-
Use a Wide-Pore Column: For larger peptides, a packing material with a larger pore size (e.g., 300 Å) is beneficial.[5][11] This prevents restricted diffusion of the peptide into the pores and improves peak shape and recovery.[11][17]
-
Increase Temperature: As with improving peak shape, elevated temperatures can help desorb the peptide from the stationary phase and improve recovery.[10]
-
Column Wash with Stronger Solvent: After your gradient, incorporate a high-organic wash step (e.g., 95% n-propanol) to elute any remaining strongly-bound material from the column.
Problem 4: Peptide Aggregation
Question: I suspect my peptide is aggregating in solution before I even inject it. How can I prevent this?
Answer: Peptide aggregation is a major cause of poor chromatography.
-
Dissolve Immediately Before Use: Prepare the sample immediately prior to injection. Leaving hydrophobic peptides in solution, even for a short time, can lead to aggregation.[3]
-
Optimize pH: Ensure the pH of your sample buffer is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and promote repulsion between molecules.[2][18]
-
Use Disaggregating Solvents: As mentioned in the solubility section, dissolving the peptide in a small amount of DMSO, DMF, or HFIP can disrupt aggregates before dilution and injection.[5]
-
Work at Low Concentrations: If possible, work with lower sample concentrations, as aggregation is often a concentration-dependent process.[2]
Data Summary Tables
Table 1: Recommended HPLC Columns for Hydrophobic Peptides
| Column Phase | Pore Size (Å) | Particle Size (µm) | Key Characteristics & Use Case |
| C18 | 120 / 130 | 1.7 - 10 | Standard for small to medium peptides; may be too retentive for very hydrophobic fluorinated peptides.[15] |
| C8 / C4 | 300 | 3.5 - 10 | Recommended. Less hydrophobic than C18, reducing strong binding and improving recovery of hydrophobic peptides.[5][15][16] |
| Phenyl | 300 | 3.5 - 10 | Offers alternative selectivity through π-π interactions. Good for aromatic-rich peptides and can be less retentive than C18.[5][19] |
| Hybrid Silica | 130 / 300 | 1.7 - 5 | E.g., BEH Technology. Stable over a wide pH range and minimizes unwanted silanol interactions, improving peak shape. |
Table 2: Mobile Phase Modifier Comparison
| Modifier | Typical Conc. | Ion-Pairing Strength | MS Compatibility | Chromatographic Performance |
| TFA | 0.1% | Strong | Poor (causes ion suppression)[7] | Excellent peak shape and resolution.[7] |
| DFA | 0.1% | Intermediate | Good | Good compromise between FA and TFA.[5][7] |
| Formic Acid | 0.1% | Weak | Excellent | Often results in broader peaks and lower resolution than TFA.[7][20] |
| HFBA | 0.1% | Very Strong | Poor (contaminates MS)[14] | Increases retention significantly; useful for very polar peptides, but can make hydrophobic peptides too retentive.[14] |
Experimental Protocols
Protocol 1: Method Development for a Novel Fluorinated Peptide
-
Sample Preparation: a. Weigh ~1 mg of the lyophilized peptide into a clean HPLC vial. b. Add 20-50 µL of DMSO and vortex gently until the peptide is fully dissolved.[5] c. Slowly add 950-980 µL of Mobile Phase A (Water + 0.1% TFA) while vortexing to create a final concentration of ~1 mg/mL.[5] The final DMSO concentration should be ≤5%. If precipitation occurs, try a different solvent or a higher starting organic percentage for dilution.
-
Initial Scouting Gradient:
-
Column: C8 or C4, 300 Å, e.g., 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60°C.[5]
-
Gradient:
-
5-95% B over 30 minutes.
-
Hold at 95% B for 5 minutes (Wash).
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
Detection: 220 nm.
-
-
Gradient Optimization: a. Based on the retention time (t_R) from the scouting run, calculate the approximate %B at which the peptide elutes. b. Design a shallower, focused gradient around this percentage to improve resolution. For example, if the peptide eluted at 15 minutes in the 30-min gradient (which corresponds to ~50% B), a new gradient could be 35-65% B over 30 minutes (a slope of 1% B/min).
-
Troubleshooting: a. If the peak is still broad, increase the temperature to 70-80°C (check column limits). b. If recovery is low, switch Mobile Phase B to 0.1% TFA in n-propanol. c. If resolution from a key impurity is poor, try a Phenyl column to alter selectivity.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting decision tree for improving poor peak shape.
Method Development Workflow
Caption: General workflow for HPLC method development for fluorinated peptides.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides [cem.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymcamerica.com [ymcamerica.com]
- 14. biotage.com [biotage.com]
- 15. hplc.eu [hplc.eu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Effect of stationary and mobile phases on hydrophobic interaction chromatography of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Preventing aggregation of peptide chains with multiple 2-F-Phe residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the aggregation of peptide chains containing multiple 2-Fluorophenylalanine (2-F-Phe) residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with multiple 2-F-Phe residues aggregating?
A1: Peptide aggregation is a multifaceted issue, and the inclusion of multiple 2-F-Phe residues can significantly increase this propensity. The primary reasons include:
-
Increased Hydrophobicity: The fluorine atom on the phenyl ring increases the hydrophobicity of the amino acid side chain. Multiple 2-F-Phe residues in a sequence lead to a substantial increase in the overall hydrophobicity of the peptide, promoting self-association and aggregation to minimize contact with aqueous solvents.[1][2]
-
Aromatic Interactions: Like standard phenylalanine, the aromatic rings of 2-F-Phe can engage in π-π stacking. These intermolecular interactions can stabilize aggregates and drive the formation of ordered structures like β-sheets, which are common in amyloid fibrils.[3]
-
Conformational Effects: The ortho-fluorination in 2-F-Phe can alter the rotational profile of the amino acid side chain compared to unsubstituted phenylalanine.[4] This can influence the peptide's secondary structure, potentially exposing hydrophobic surfaces or favoring conformations that are prone to aggregation.
-
Solvent and pH Conditions: The solubility of your peptide is highly dependent on the solvent system and pH. If the pH of the solution is close to the peptide's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion between peptide chains and thereby increasing the likelihood of aggregation.
Q2: How can I detect if my 2-F-Phe peptide is aggregating?
A2: Several methods can be used to detect and quantify peptide aggregation. It is often recommended to use a combination of techniques for a comprehensive assessment.
-
Visual Inspection: The simplest initial check is to look for cloudiness, precipitates, or gel formation in your peptide solution.
-
UV-Vis Spectroscopy: Insoluble aggregates will cause light scattering. A simple turbidity measurement can be performed by scanning the absorbance of the solution at wavelengths above 320 nm (e.g., 340-600 nm), where the peptide itself does not absorb. An increase in absorbance over time indicates the formation of large aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method for detecting amyloid-like fibrils, which are rich in β-sheet structures. ThT dye intercalates with these structures, resulting in a significant increase in fluorescence intensity.[3][5]
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of the aggregates (e.g., amorphous, fibrillar, nanotubes).[6]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, allowing for the detection of soluble oligomers and larger aggregates.
Q3: What is the best way to initially dissolve a lyophilized peptide rich in 2-F-Phe?
A3: Due to their hydrophobic nature, peptides with multiple 2-F-Phe residues often require a careful, stepwise solubilization strategy. There is no single solvent that works for all peptides.
-
Start Small: Always test the solubility on a small aliquot of your peptide first.[7]
-
Assess Polarity: Determine if your peptide is acidic, basic, or neutral based on its amino acid composition to guide solvent choice.[7]
-
Use Organic Solvents First: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7]
-
Careful Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer while gently vortexing. This prevents localized high concentrations that can cause the peptide to precipitate out.
-
Sonication: If the peptide is not fully dissolving, brief sonication can help break up small particles and enhance solubilization.[7]
Troubleshooting Guides
Issue 1: Peptide Precipitates Out of Solution During Storage or Use
This is a common issue for aggregation-prone peptides. The following steps can help troubleshoot and mitigate this problem.
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration | Dilute the peptide to the lowest concentration required for your experiment. Prepare fresh dilutions from a concentrated stock for each experiment. | Higher peptide concentrations increase the frequency of intermolecular collisions, which is a primary driver for aggregation kinetics.[3] |
| pH is near pI | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's calculated isoelectric point (pI). For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer. | Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, hindering their ability to aggregate. |
| Suboptimal Buffer | Screen different buffer systems. Consider adding solubility-enhancing excipients. | The composition of the buffer can significantly impact peptide stability. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[8] | The process of freezing and thawing can induce localized concentration changes and stress on the peptide, promoting aggregation. |
| Hydrophobic Interactions | Add organic co-solvents (e.g., 10-30% acetonitrile or isopropanol) or non-ionic detergents (e.g., Triton X-100) if compatible with your assay. | These agents can disrupt hydrophobic interactions between peptide chains.[9] |
Issue 2: Incomplete or Slow Reactions During Solid-Phase Peptide Synthesis (SPPS)
Aggregation of the growing peptide chain on the resin can hinder subsequent coupling and deprotection steps, leading to truncated or impure products.
| Potential Cause | Troubleshooting Step | Rationale |
| Inter-chain H-Bonding | Switch to a more effective solvent system. Use N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the reaction solvent.[9] | These solvents and salts are effective at disrupting the hydrogen-bond networks that lead to the formation of secondary structures and aggregation on the resin. |
| Difficult Coupling | Increase the coupling temperature (e.g., to 40-55°C). Use a stronger, more efficient coupling reagent like HATU or HCTU.[9][10] | Higher temperatures provide more kinetic energy to overcome the energy barrier for coupling to an aggregated chain. Stronger activators can improve reaction rates. |
| Sequence-Driven Aggregation | Incorporate backbone protection groups (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) on specific residues every 6-7 amino acids.[9] | These bulky groups are temporarily installed on the backbone amide nitrogen, physically preventing the formation of inter-chain hydrogen bonds that cause β-sheet formation.[9] |
| Resin Choice | Resynthesize the peptide using a low-substitution resin or a specialized resin like TentaGel.[9] | Lower substitution reduces the density of peptide chains on the resin, decreasing the likelihood of intermolecular aggregation. |
Experimental Protocols & Data
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to dissolving a new, highly hydrophobic peptide containing multiple 2-F-Phe residues.
Caption: Workflow for solubilizing hydrophobic peptides.
Protocol 2: Synthesis of a Di-2-F-Phe Peptide
This protocol is adapted from a published solid-phase synthesis of H₂N-Phe(2-F)-Phe(2-F)-COOH and serves as a specific example for researchers working with multiple 2-F-Phe residues.[4]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).
-
First Amino Acid Coupling:
-
Couple Fmoc-L-Phe(2-F)-OH to the resin using a standard activator like HBTU and a base such as DIPEA in DMF.
-
Allow the reaction to proceed for 1 hour; repeat the coupling to ensure completion.
-
Cap any unreacted amino groups using acetic anhydride.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling:
-
Activate the second Fmoc-L-Phe(2-F)-OH residue with HBTU/DIPEA.
-
React the activated amino acid with the peptidyl resin for 1 hour. Repeat the coupling.
-
Cap any unreacted amino groups.
-
-
Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Purification:
-
Cleave the dipeptide from the resin using a cocktail of 10% Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIPS) in Dichloromethane (DCM).
-
Filter the resin and evaporate the solvent.
-
Purify the crude peptide using preparative HPLC.
-
Confirm identity and purity via LC-MS analysis.
-
Table 1: Solvents and Additives for Aggregation Prevention
This table summarizes common reagents used to combat peptide aggregation both during synthesis and in solution.
| Reagent Type | Example | Mechanism of Action | Typical Use Case |
| Organic Solvents | DMSO, DMF, NMP | Disrupts hydrophobic interactions; good solubilizing agents.[7][9] | Initial dissolution of lyophilized peptide; SPPS solvent. |
| Chaotropic Salts | LiCl, KSCN, NaClO₄ | Disrupts the structure of water, weakening the hydrophobic effect and interfering with H-bonds.[9] | Additive in SPPS reaction solvents. |
| Co-solvents | Acetonitrile, Isopropanol | Reduces solvent polarity, can improve solubility of hydrophobic peptides. | Additive in final aqueous buffers (assay dependent). |
| pH Modifiers | Acetic Acid, Ammonium Bicarbonate | Alters the net charge on the peptide to increase electrostatic repulsion.[7] | Adjusting final buffer pH away from the peptide's pI. |
| Backbone Protectants | Hmb, Dmb | Physically blocks backbone N-H groups, preventing inter-chain hydrogen bonding.[9] | Incorporated during SPPS for difficult sequences. |
| Detergents | Triton X-100, Tween 20 | Non-ionic detergents that can help solubilize hydrophobic peptides.[9] | Additive in buffers (assay dependent). |
Logical Relationships
Diagram: Factors Influencing 2-F-Phe Peptide Aggregation
This diagram illustrates the interplay between the intrinsic properties of the peptide and the external experimental conditions that can lead to aggregation.
Caption: Key factors contributing to peptide aggregation.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Peptide Synthesis with Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and why is it challenging for peptide synthesis?
A1: Steric hindrance in the context of amino acids refers to the spatial arrangement of atoms that obstructs a chemical reaction. This is most commonly caused by:
-
Bulky side chains: Amino acids like Valine, Isoleucine, and Threonine have large side chains that can physically block the approach of the incoming activated amino acid.
-
α,α-disubstituted residues: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the alpha-carbon, creating significant steric bulk around the reactive centers.[1]
-
N-methylated backbones: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds to the steric congestion.
This steric interference slows down the kinetics of the coupling reaction, often leading to incomplete reactions, lower yields, and an increased risk of side reactions like racemization.[1]
Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?
A2: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not potent enough to overcome the steric barriers presented by hindered amino acids.[2][3] It is highly recommended to switch to a more powerful coupling reagent. Modern in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these difficult couplings.[2] These reagents form highly reactive esters that can facilitate the reaction despite the steric hindrance.[2]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[2]
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyAOP are considered among the most efficient due to the formation of highly reactive OAt esters.[2]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate) is an Oxyma-based reagent that shows performance comparable to HATU and is considered safer as it avoids the potentially explosive byproducts associated with HOBt-based reagents.[1][4]
-
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2][4]
Q4: I've switched to a more potent coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, several other strategies can be employed:
-
Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[2]
-
Increase Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can improve yields for slow reactions.
-
Elevate Temperature: Increasing the reaction temperature, typically to between 35-50°C, can help disrupt peptide chain aggregation and provide the necessary energy to overcome the activation barrier.[5] However, this should be done with caution as elevated temperatures can also increase the risk of racemization and other side reactions.
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Low overall yield of the final peptide.- Mass spectrometry (MS) analysis shows significant deletion sequences.- Positive Kaiser test after coupling, indicating unreacted free amines.[6] | - Insufficiently reactive coupling reagent.- Steric hindrance from the amino acid or growing peptide chain.- Peptide aggregation on the solid support. | - Switch to a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling.[2]- Increase the coupling reaction time.- Elevate the reaction temperature (e.g., 40-50°C).[7] |
| Racemization | - Presence of diastereomers in the final product, detectable by HPLC. | - Over-activation of the amino acid.- Use of a strong base.- Elevated reaction temperatures. | - Use a milder base or reduce the amount of base.- Minimize the pre-activation time.- If using elevated temperatures, carefully monitor for racemization.- Consider reagents known for low racemization, such as T3P® or TOTT.[1][4] |
| Peptide Aggregation | - Slow or incomplete coupling and deprotection steps.- Poor resin swelling. | - Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, which is common for hydrophobic sequences.[6] | - Switch to a more effective solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO.[6]- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structures.- Perform the synthesis at an elevated temperature.[5] |
| Guanidinylation Side Reaction | - Capping of the N-terminal amine, preventing further chain elongation. | - Use of aminium/uronium-based reagents like HATU and HBTU, which can react with the N-terminal amine.[1] | - Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1]- Use a minimal excess of the coupling reagent and base. |
Quantitative Data on Coupling Reagents
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids. Note that reaction conditions may vary between studies.
| Reagent | Coupling System Example | Yield | Reaction Time | Racemization | Key Considerations |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Highly efficient for hindered couplings. Can cause guanidinylation of the N-terminal amine.[1] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Safer alternative to HATU/HBTU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[1] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Room Temp | Low | Can cause guanidinylation, capping the peptide chain, especially in slow couplings.[1][8] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | Avoids guanidinylation side reactions. Byproducts are less hazardous than those of BOP.[1] |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal | Excellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU for a Sterically Hindered Amino Acid
This protocol is intended for situations where a single coupling is insufficient to achieve complete reaction.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amino Acids
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
-
-
Coupling Reaction:
-
In a separate vessel containing the deprotected resin, add a suitable base (e.g., DIPEA).
-
Add the freshly prepared acyl fluoride solution to the resin.
-
Allow the coupling reaction to proceed. Monitor the reaction for completion using a Kaiser test.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaiser test issues with N-terminal 2-fluorophenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for issues encountered with the Kaiser test, with a specific focus on challenges presented by N-terminal 2-fluorophenylalanine.
Troubleshooting Guides & FAQs
This section addresses common and specific issues researchers may face during solid-phase peptide synthesis when using the Kaiser test to monitor coupling reactions.
FAQs: General Kaiser Test Issues
???+ question "What is the Kaiser test and how does it work?" The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In solid-phase peptide synthesis (SPPS), it is a crucial tool for monitoring the completion of coupling reactions. The test relies on the reaction of ninhydrin with the N-terminal primary amine of a resin-bound peptide. A positive result, indicating an incomplete coupling and the presence of a free amine, is visualized by the appearance of an intense blue or purple color, often referred to as Ruhemann's purple.[2] A negative result, signifying a complete coupling, is indicated by the solution and beads remaining yellow or colorless.
???+ question "My Kaiser test is positive (blue beads/solution). What should I do?" A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended course of action is to perform a second coupling (recouple) with a fresh solution of the amino acid and coupling reagents.[3][4] If the test remains positive after a second coupling, this may suggest a "difficult coupling," potentially due to peptide aggregation or steric hindrance. In such cases, you may consider capping the unreacted amines to prevent the formation of deletion sequences.[3][5]
???+ question "What can cause a false-positive Kaiser test?" A false-positive result, where the test indicates incomplete coupling even when it is complete, can arise from several factors:
- Excessive Heating: Overheating during the test can cause the Fmoc protecting group to be prematurely removed by the pyridine in the test reagents, exposing a primary amine and leading to a false-positive blue color.[3][6]
- Labile Protecting Groups: Certain side-chain protecting groups may be unstable under the heating conditions of the Kaiser test, leading to their removal and exposure of a primary amine.
- Inadequate Washing: Failure to thoroughly wash the resin after the coupling step can leave residual primary amines from the coupling reagents, which will react with ninhydrin.
???+ question "The N-terminal amino acid is Proline, and the Kaiser test result is ambiguous. Why?" The Kaiser test is not reliable for detecting secondary amines.[1] Proline and other N-substituted amino acids are secondary amines and will not produce the characteristic deep blue color with ninhydrin. Instead, they typically yield a less intense reddish-brown or yellowish color, which can be difficult to interpret and may lead to a false-negative result.[3][6] For peptides with N-terminal proline, alternative tests such as the isatin test or the chloranil test are recommended.[3]
Troubleshooting: N-terminal 2-Fluorophenylalanine
???+ question "Why am I getting a weak or negative Kaiser test result after the deprotection of N-terminal 2-fluorophenylalanine, even when I expect a free amine?" You may be observing a false-negative or a significantly attenuated positive result. The fluorine atom on the phenyl ring of 2-fluorophenylalanine is a strong electron-withdrawing group. This electronic effect reduces the nucleophilicity of the N-terminal primary amine. The ninhydrin reaction, which is central to the Kaiser test, depends on the nucleophilic attack of the primary amine on the ninhydrin molecule. Reduced nucleophilicity can lead to a much slower or incomplete reaction, resulting in a weak color change or a completely negative result, even when a free amine is present. This phenomenon has been observed in other ninhydrin-based reactions where anilines with electron-withdrawing groups failed to react effectively.[7]
???+ question "How can I confirm if the coupling to the amino acid preceding 2-fluorophenylalanine was successful if the Kaiser test is unreliable?" If you suspect a false-negative Kaiser test with N-terminal 2-fluorophenylalanine, it is advisable to use an alternative test to confirm the presence of the free amine after deprotection. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a suitable alternative as it also detects primary amines but operates under different reaction conditions. A positive TNBS test will result in red beads, indicating the presence of a free amine.[8]
???+ question "What should I do if I have a persistent issue with a weak Kaiser test for 2-fluorophenylalanine?"
- Trust but Verify: Acknowledge that the Kaiser test may be unreliable for this specific amino acid.
- Employ an Orthogonal Test: Routinely use an alternative test like the TNBS test for monitoring couplings involving 2-fluorophenylalanine.
- Perform a Test Cleavage: If you are still uncertain about the progress of your synthesis, you can take a small sample of the resin, cleave the peptide, and analyze the product by mass spectrometry to confirm the presence of the desired full-length peptide.
Experimental Protocols
Below are detailed protocols for the Kaiser test and the recommended alternative, the TNBS test.
Kaiser Test Protocol
| Reagent | Preparation |
| Reagent A | Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1] |
| Reagent B | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1] |
| Reagent C | Dissolve 40 g of phenol in 20 mL of n-butanol.[1] |
Procedure:
-
Place 10-15 beads of the peptide-resin into a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue beads and solution | Incomplete coupling (positive result) |
| Colorless/yellow beads and solution | Complete coupling (negative result) |
| Reddish-brown/yellow beads (Proline) | Ambiguous result for secondary amines |
| Weak blue or no color change (2-F-Phe) | Potentially false-negative result, further investigation required |
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test Protocol
| Reagent | Preparation |
| Reagent A | 1% 2,4,6-trinitrobenzenesulfonic acid in DMF |
| Reagent B | 10% DIPEA in DMF |
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Suspend the beads in fresh DMF.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe their color.
Interpretation of Results:
| Observation | Interpretation |
| Red beads | Incomplete coupling (positive result) |
| Colorless beads | Complete coupling (negative result) |
Visual Guides
Kaiser Test Workflow and Troubleshooting Logic
Caption: Workflow for the Kaiser test, from sample preparation to interpretation and subsequent actions.
Signaling Pathway of the Ninhydrin Reaction
Caption: Simplified reaction pathway for the formation of Ruhemann's purple in the Kaiser test.
References
- 1. peptide.com [peptide.com]
- 2. microbenotes.com [microbenotes.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. Recent applications of ninhydrin in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02930K [pubs.rsc.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Impact of Residual Piperidine on Fluorinated Peptide Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated peptides. It addresses potential issues arising from residual piperidine contamination during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of piperidine contamination in synthetic peptides?
Piperidine is a secondary amine base commonly used to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS). If the washing steps after the deprotection are insufficient, piperidine can remain as a residual impurity in the final peptide product.
Q2: How can residual piperidine affect the stability of peptides in general?
Residual piperidine can compromise peptide stability through several mechanisms:
-
Base-catalyzed degradation: As a base, piperidine can catalyze various degradation pathways, including aspartimide formation, which is a common side reaction in peptide synthesis.
-
Modification of side chains: Piperidine can react with sensitive amino acid side chains.
-
Formation of adducts: Piperidine can form adducts with the peptide, leading to impurities that are difficult to remove. For instance, the reaction of piperidine with the resin-bound peptide can lead to the formation of a piperidide.
Q3: Are fluorinated peptides more susceptible to piperidine-induced degradation?
While direct, extensive studies on the specific impact of residual piperidine on fluorinated peptides are limited, the unique properties of fluorinated amino acids suggest potential vulnerabilities. The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons, potentially making the peptide backbone more susceptible to base-catalyzed reactions. However, this effect is highly dependent on the position and extent of fluorination.
Q4: What are the potential signs of compromised stability in my fluorinated peptide sample due to piperidine?
Signs of instability can include:
-
The appearance of unexpected peaks during HPLC analysis.
-
Discrepancies in mass spectrometry data, indicating peptide modification or degradation.
-
Changes in the physical appearance of the lyophilized peptide (e.g., discoloration, hygroscopicity).
-
Reduced biological activity in functional assays.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram of a Fluorinated Peptide
Possible Cause: Residual piperidine may have caused degradation or modification of your fluorinated peptide.
Troubleshooting Steps:
-
Re-purify the peptide: If possible, re-purify a portion of the peptide using reverse-phase HPLC to remove any piperidine and related impurities.
-
Analyze by Mass Spectrometry (MS): Use high-resolution mass spectrometry to identify the masses of the impurity peaks. This can help determine if the impurities are piperidine adducts or degradation products.
-
pH Adjustment: Ensure the peptide is stored in a slightly acidic buffer (e.g., pH 5-6), as basic conditions can accelerate degradation. Lyophilization from a solution containing a small amount of a volatile acid like acetic acid can also help.
-
Optimize Washing Steps: During synthesis, increase the volume and duration of the washing steps after Fmoc deprotection to ensure complete removal of piperidine.
Issue 2: Poor Yield or Incomplete Synthesis of a Fluorinated Peptide
Possible Cause: While not directly a stability issue of the final product, piperidine can be involved in side reactions during synthesis that affect the overall yield and purity.
Troubleshooting Steps:
-
Use a Piperidine Alternative: Consider using a different base for Fmoc deprotection, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), often used in lower concentrations.
-
Optimize Deprotection Time: Minimize the exposure time of the peptide to piperidine to reduce the chance of side reactions.
-
Incorporate Additives: Additives like oxyma or HOBt to the piperidine solution can sometimes suppress side reactions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To assess the purity of the fluorinated peptide and detect any potential impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized fluorinated peptide in a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the relative purity of the peptide.
Protocol 2: Mass Spectrometry (MS) for Impurity Identification
Objective: To identify the molecular weights of the main peptide and any impurities.
Methodology:
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis: Compare the observed masses with the expected mass of the fluorinated peptide. Investigate the masses of any impurity peaks to identify potential piperidine adducts (expected mass of peptide + 84 Da) or other modifications.
Quantitative Data Summary
| Potential Issue | Analytical Method | Key Parameter to Monitor | Expected Result (Pure Peptide) | Indication of Instability |
| Peptide Degradation | Reverse-Phase HPLC | Purity (%) | >95% | Appearance of new peaks, decreased main peak area |
| Piperidine Adduct Formation | Mass Spectrometry | Molecular Weight (m/z) | Expected theoretical mass | Presence of a peak at [M+85]+ |
| Aspartimide Formation | Mass Spectrometry | Molecular Weight (m/z) | Expected theoretical mass | Presence of a peak at [M-18]+ |
Visualizations
Caption: Workflow for peptide synthesis and troubleshooting residual piperidine.
Technical Support Center: Analysis of Peptides with 2-Fluorophenylalanine (2-F-Phe) by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 2-fluorophenylalanine (2-F-Phe).
Frequently Asked Questions (FAQs)
Q1: What is 2-fluorophenylalanine (2-F-Phe) and why is it used in peptide research?
2-Fluorophenylalanine is a synthetic amino acid where a hydrogen atom at the ortho-position of the phenylalanine phenyl ring is replaced by a fluorine atom. This substitution can alter the electronic properties, conformation, and metabolic stability of a peptide.[1] Researchers incorporate 2-F-Phe into peptide sequences to enhance proteolytic resistance, modulate binding affinity to biological targets, and introduce a unique probe for structural studies.[1]
Q2: What are the expected mass shifts in mass spectrometry when incorporating 2-F-Phe into a peptide?
The monoisotopic mass of phenylalanine (Phe) is 147.068414 Da. The monoisotopic mass of 2-fluorophenylalanine (2-F-Phe) is 165.058993 Da. Therefore, the incorporation of one 2-F-Phe residue in place of a Phe residue will result in a mass increase of 17.990579 Da . This mass shift should be accounted for in both precursor and fragment ion analysis.
Q3: How does the presence of 2-F-Phe affect the retention time of a peptide in reversed-phase HPLC?
The introduction of a fluorine atom increases the hydrophobicity of the phenylalanine side chain. Consequently, peptides containing 2-F-Phe are generally expected to have a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) compared to their non-fluorinated counterparts. The exact shift in retention time will depend on the peptide sequence, the number of 2-F-Phe residues, and the specific HPLC conditions.
Mass Spectrometry Fragmentation Patterns
Q4: How does Collision-Induced Dissociation (CID) affect peptides containing 2-F-Phe?
In Collision-Induced Dissociation (CID), peptide ions are fragmented through collisions with an inert gas. This typically results in the cleavage of the peptide backbone, producing b- and y-type fragment ions.[2] For peptides containing 2-F-Phe, the fundamental fragmentation pathways are expected to be similar to those of standard peptides.
The electron-withdrawing nature of the fluorine atom on the phenyl ring may have subtle effects on fragmentation. It could potentially influence the proton mobility along the peptide backbone, which in turn can affect the relative abundance of certain b- and y-ions. However, without direct comparative studies, this remains a theoretical consideration. The primary fragment ions will still be the b- and y-ion series, which are used for sequence determination.
Q5: Are there any characteristic neutral losses observed for 2-F-Phe in CID?
While not extensively documented specifically for 2-F-Phe in peptides, fragmentation of fluorinated compounds can sometimes lead to the neutral loss of hydrogen fluoride (HF), which has a mass of 20.0062 Da. However, the C-F bond in an aryl ring is generally strong, so the loss of the entire 2-fluorophenyl side chain or fragments thereof is more likely to occur at higher collision energies. A prominent neutral loss of the unmodified phenylalanine side chain (as toluene, C7H8, 92.0626 Da) is sometimes observed from a-ions; a corresponding loss for 2-F-Phe (as fluorotoluene, C7H7F, 110.0532 Da) might be possible.
Q6: How does Electron Transfer Dissociation (ETD) fragment peptides with 2-F-Phe?
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, primarily generating c- and z-type fragment ions.[3] This method is particularly useful for preserving post-translational modifications. The fragmentation of 2-F-Phe containing peptides via ETD is expected to proceed similarly to that of unmodified peptides, yielding a series of c- and z-ions that can be used for sequence analysis. The presence of the 2-F-Phe residue is not expected to dramatically alter the fundamental ETD fragmentation mechanism.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-F-Phe-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization/Low Signal Intensity | The hydrophobicity of the 2-F-Phe residue might lead to aggregation in the electrospray source. The fluorine atom can also alter the gas-phase basicity of the peptide, affecting its ionization efficiency. | Optimize the solvent composition by increasing the organic content (e.g., acetonitrile or methanol). Add a small percentage of an organic solvent like isopropanol. Adjust the pH of the spray solvent; for positive ion mode, a lower pH (e.g., using 0.1% formic acid) is generally beneficial. Experiment with different ionization sources if available (e.g., APCI). |
| Unexpected or Missing Fragment Ions in CID | The collision energy may not be optimized for the fluorinated peptide. The stability of the peptide bond adjacent to the 2-F-Phe residue might be altered. | Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting for generating a rich fragment ion spectrum. If certain fragments are consistently missing, consider using an alternative fragmentation method like HCD or ETD. |
| Ambiguous Fragment Ion Assignment | The mass shift of +18 Da for 2-F-Phe compared to Phe can be confused with other modifications if not anticipated. | Ensure that the mass spectrometer software is configured to include 2-F-Phe as a variable modification with the correct mass. Manually verify the mass differences between fragment ions to confirm the presence and location of 2-F-Phe. |
| Poor Chromatographic Peak Shape | The increased hydrophobicity of 2-F-Phe containing peptides can lead to interactions with the column material, causing peak tailing. The peptide may be precipitating on the column. | Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a wider pore size. Increase the column temperature to improve peak shape. Optimize the gradient steepness and the organic modifier in the mobile phase. |
| Co-elution with Unmodified Peptide | If the synthesis of the 2-F-Phe peptide was incomplete, the unmodified peptide may be present as an impurity. | Optimize the HPLC gradient to achieve baseline separation. Due to the increased hydrophobicity of the 2-F-Phe peptide, a shallower gradient may be required. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 2-F-Phe Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a 2-F-Phe residue using Fmoc chemistry.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.[5]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-2-F-Phe-OH) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.[4]
-
-
Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[6]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Purification of a 2-F-Phe Containing Peptide by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column and Solvents: Use a C18 reversed-phase column. The mobile phases are typically:
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the peptide sample.
-
Apply a linear gradient of increasing Solvent B concentration. A common gradient is 5-95% B over 30-60 minutes. The gradient may need to be optimized to achieve good separation.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).[9]
-
Analysis and Pooling: Analyze the purity of each fraction by analytical HPLC and mass spectrometry. Pool the fractions containing the pure peptide.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide.
LC-MS/MS Analysis of a 2-F-Phe Containing Peptide
-
Sample Preparation: Reconstitute the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in 2% acetonitrile/water).
-
LC Separation:
-
Use a nano- or micro-flow HPLC system with a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Apply a suitable gradient to elute the peptide.
-
-
Mass Spectrometry:
-
MS1 Scan: Acquire full scan MS spectra to determine the precursor ion m/z and charge state of the 2-F-Phe peptide.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Set the mass spectrometer to select the most intense precursor ions for fragmentation.
-
For CID, use a normalized collision energy in the range of 25-35%.
-
For ETD, ensure the appropriate reagent anion is used and reaction times are optimized.
-
-
Data Analysis: Use a database search engine that allows for the definition of custom modifications to identify the peptide and its fragments, specifying the mass of 2-F-Phe.
-
Data Presentation
Table 1: Theoretical Fragment Ions for a Hypothetical Peptide (G-Y-[2-F-Phe]-R)
This table illustrates the expected m/z values for the b- and y-ions of a tetrapeptide containing 2-F-Phe. This serves as a reference for manual spectra interpretation and for setting up targeted fragmentation experiments.
| Fragment Ion | Sequence | Monoisotopic Mass (Da) |
| b1 | G | 57.02146 |
| b2 | GY | 220.08217 |
| b3 | GY(2-F-Phe) | 385.13916 |
| y1 | R | 175.11895 |
| y2 | (2-F-Phe)R | 339.17594 |
| y3 | Y(2-F-Phe)R | 502.23855 |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a peptide containing 2-F-Phe.
Caption: Primary fragmentation pathways for peptides in CID and ETD mass spectrometry.
References
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. rsc.org [rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. protocols.io [protocols.io]
Technical Support Center: Strategies to Avoid Racemization of Fluorinated Amino Acids During Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during the critical step of coupling fluorinated amino acids in peptide synthesis. The unique electronic properties of fluorinated amino acids can present challenges to maintaining stereochemical integrity. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high enantiopurity in your peptide products.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids potentially more susceptible to racemization during peptide coupling?
A1: The high electronegativity of fluorine atoms can exert a significant electron-withdrawing effect on the amino acid backbone. This effect increases the acidity of the α-proton, making it more susceptible to abstraction by a base. Abstraction of the α-proton is a key step in both of the primary mechanisms of racemization: direct enolization and oxazolone formation.[1][2]
Q2: What are the primary mechanisms of racemization during peptide bond formation?
A2: There are two main pathways for racemization during peptide coupling:[2][3]
-
Oxazolone (or Azlactone) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to a loss of stereochemical integrity.[2][3]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.[2][3]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors can influence the degree of racemization, including the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, the solvent, and the pre-activation time of the carboxylic acid.[3][4]
Q4: Are there specific coupling reagents recommended for fluorinated amino acids?
A4: While there is no single "best" reagent for all fluorinated amino acids, uronium/aminium-based reagents like HBTU and HATU, when used with additives, are generally efficient and lead to low levels of racemization.[5] For sterically hindered fluorinated amino acids, the use of amino acid fluorides as coupling reagents can be an excellent strategy, as the coupling often proceeds without racemization.[4][6] Carbodiimide reagents such as DIC should always be used in conjunction with a racemization-suppressing additive like OxymaPure or HOBt.[3][5]
Troubleshooting Guides
Issue 1: High levels of epimerization detected in the final peptide containing a fluorinated amino acid.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DIC, DCC) alone, switch to a combination of DIC with an additive like OxymaPure or HOBt.[5] For particularly sensitive fluorinated amino acids, consider using a uronium/aminium-based reagent (e.g., HATU, HCTU) or a phosphonium-based reagent (e.g., PyBOP).[1][5] |
| Base-Induced Racemization | If using a strong, non-sterically hindered base like triethylamine, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C, especially if using microwave-assisted synthesis where temperatures can be significantly elevated.[3][7] |
| Prolonged Pre-activation | Minimize the pre-activation time of the fluorinated amino acid with the coupling reagent. Add the activated amino acid solution to the resin immediately after preparation.[3][8] |
| Solvent Effects | If solubility allows, consider using a less polar solvent, as more polar solvents like DMF can sometimes favor racemization.[9] |
Issue 2: Low coupling efficiency for a sterically hindered fluorinated amino acid.
| Potential Cause | Recommended Action |
| Steric Hindrance | Use a more powerful coupling reagent such as HATU or HCTU.[10] Consider converting the fluorinated amino acid to its corresponding amino acid fluoride, which can be a highly reactive and effective acylating agent for hindered systems.[3][4] |
| Peptide Aggregation | Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add DMSO.[10][11] |
Quantitative Data Summary
The following tables provide a qualitative and illustrative quantitative comparison of racemization levels under different conditions. The actual degree of racemization is highly dependent on the specific fluorinated amino acid, the peptide sequence, and the precise reaction conditions.
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Considerations |
| Use of Additives (OxymaPure, HOBt, HOAt) | High | Essential when using carbodiimide coupling reagents.[3][11] |
| Choice of Coupling Reagent (Uronium/Phosphonium) | High | Generally preferred for sensitive amino acids.[1][5] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both coupling and racemization.[3] |
| Use of Sterically Hindered Bases (e.g., 2,4,6-collidine) | Moderate | Reduces the likelihood of α-proton abstraction. |
| Use of Less Polar Solvents | Moderate | Solvent choice is often constrained by reagent solubility.[9] |
| Minimizing Pre-activation Time | High | Reduces the lifetime of highly reactive, racemization-prone intermediates.[3][8] |
Table 2: Illustrative Racemization Percentages for Sensitive Amino Acids with Different Coupling Reagents
| Amino Acid (Protecting Group) | Coupling Reagent/Additive | Base | Approximate % D-isomer | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | N/A | 1.8 | [12] |
| Fmoc-L-His(Trt)-OH | HATU | NMM | >10 (variable) | [12] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | N/A | <0.5 | [12] |
| Fmoc-L-Cys(Trt)-OH | HBTU | DIPEA | >5 (variable) | [13] |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | N/A | <0.5 | [12] |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | ~1 | [12] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of a Fluorinated Amino Acid using DIC/OxymaPure
This protocol is designed to minimize racemization during the solid-phase peptide synthesis (SPPS) coupling of a fluorinated amino acid.
Materials:
-
Fmoc-protected fluorinated amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected fluorinated amino acid and 3 equivalents of OxymaPure in DMF.[5]
-
Coupling: Add 3 equivalents of DIC to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.[5][8]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive fluorinated amino acids, perform the coupling at 0 °C.[3][10]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).[8]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol, and then dry under vacuum.[5]
Protocol 2: Coupling of a Sterically Hindered Fluorinated Amino Acid via its Amino Acid Fluoride
This protocol is for the solution-phase coupling of a sterically hindered fluorinated amino acid.
Materials:
-
N-protected fluorinated amino acid
-
Cyanuric fluoride or other suitable fluorinating agent
-
Amine component (e.g., amino acid ester hydrochloride)
-
N-methylmorpholine (NMM) or other suitable base
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Formation of the Amino Acid Fluoride: In an inert atmosphere, dissolve the N-protected fluorinated amino acid in an anhydrous solvent. Cool the solution to 0 °C. Add the fluorinating agent (e.g., cyanuric fluoride) and stir for the appropriate time to form the amino acid fluoride.[4] The reaction can be monitored by techniques such as 19F NMR.
-
Coupling Reaction: In a separate flask, dissolve the amine component and 1 equivalent of a suitable base (e.g., NMM) in an anhydrous solvent and cool to 0 °C.[10]
-
Add the freshly prepared amino acid fluoride solution to the amine solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or LC-MS.[10]
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash chromatography.[10]
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Workflow for low-racemization coupling of fluorinated amino acids in SPPS.
Caption: Factors influencing and mitigating racemization risk.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiopure fluorinated amino acids - CY BioCIS [biocis.cyu.fr]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Fmoc-Phe(2-F)-OH vs. Fmoc-Phe-OH: A Comparative Guide to Peptide Stability and Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention for their potential to enhance metabolic stability and influence peptide conformation. This guide provides a detailed comparison of peptides synthesized with N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its ortho-fluorinated analogue, N-α-Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH), focusing on their differential effects on peptide stability and conformation, supported by experimental data and detailed methodologies.
Introduction to Fluorinated Phenylalanine
The substitution of a hydrogen atom with fluorine in the phenyl ring of phenylalanine can induce significant changes in the amino acid's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions and potentially affecting how the peptide interacts with its biological target and metabolic enzymes.[1] The ortho position (2-F) is particularly interesting as it places the fluorine atom in close proximity to the peptide backbone, which can lead to distinct conformational preferences.
Effects on Peptide Stability
The introduction of fluorinated amino acids, including 2-fluorophenylalanine, into a peptide sequence can enhance its resistance to proteolytic degradation.[1] This increased stability is a critical attribute for therapeutic peptides, as it can lead to a longer in vivo half-life. However, the stabilizing effect is not universal and can be highly dependent on the specific protease and the position of the fluorinated residue relative to the cleavage site.[2][3]
While direct, head-to-head quantitative data for a single peptide containing this compound versus Fmoc-Phe-OH is limited in publicly available literature, the general consensus is that fluorination can sterically hinder the approach of proteases or alter the electronic environment of the scissile bond, thereby reducing the rate of enzymatic cleavage.[2]
Table 1: Anticipated Effects on Proteolytic Stability
| Feature | Fmoc-Phe-OH | This compound | Rationale for Difference |
| Proteolytic Resistance | Standard susceptibility to proteases that recognize Phe. | Generally increased resistance to proteolysis. | The fluorine atom can create steric hindrance at the enzyme's active site and alter the electronic properties of the peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[2] |
Experimental Protocol: In Vitro Protease Stability Assay
This protocol outlines a general method to compare the proteolytic stability of a peptide synthesized with Fmoc-Phe-OH versus one with this compound.
Objective: To determine the degradation kinetics of two peptides in the presence of a specific protease (e.g., chymotrypsin, which cleaves after aromatic residues).
Materials:
-
Peptide synthesized with Fmoc-Phe-OH (Peptide-Phe)
-
Peptide synthesized with this compound (Peptide-Phe(2-F))
-
Protease (e.g., α-chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both Peptide-Phe and Peptide-Phe(2-F) in PBS.
-
Protease Stock Solution: Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in PBS.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution and PBS to a final peptide concentration of 100 µM.
-
Initiation of Digestion: Add the protease stock solution to each tube to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. The degradation half-life (t½) can be determined by fitting the data to a first-order decay model.[4]
Caption: Workflow for the comparative protease stability assay.
Effects on Peptide Conformation
The substitution of phenylalanine with 2-fluorophenylalanine can significantly influence the conformational landscape of a peptide. The steric bulk and the altered electronic properties of the fluorinated aromatic ring can restrict the rotation around the peptide backbone's dihedral angles (phi and psi), leading to a preference for specific secondary structures.
A detailed Nuclear Magnetic Resonance (NMR) study on dipeptides, specifically comparing Phe-Phe and Phe(2-F)-Phe, revealed distinct differences in their conformational preferences in solution.[5][6] The study showed that the ortho-fluorine substitution impacts the rotational profile around the peptide bond, leading to a stabilization of certain conformers.[5]
Table 2: Comparative Conformational Data from NMR Analysis of Dipeptides
| Parameter | Phe-Phe Dipeptide | Phe(2-F)-Phe Dipeptide | Key Findings |
| 1H NMR Chemical Shifts | Standard chemical shifts for phenylalanine residues. | Noticeable shifts in the aromatic and backbone proton signals of the Phe(2-F) residue, indicating a change in the local electronic environment.[5][6] | The ortho-fluorine atom electronically perturbs the local environment, which is reflected in the NMR spectrum. |
| Conformational Ensemble | Exhibits a range of conformations in solution. | Shows a more restricted set of preferred conformations. | The steric and electronic effects of the 2-fluoro substitution lead to a more defined solution structure.[5] |
Experimental Protocols for Conformational Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Objective: To compare the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of Peptide-Phe and Peptide-Phe(2-F).
Materials:
-
Peptide-Phe and Peptide-Phe(2-F)
-
Phosphate buffer (10 mM, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare 100 µM solutions of each peptide in the phosphate buffer.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Blank Measurement: Record the spectrum of the phosphate buffer alone.
-
Sample Measurement: Record the CD spectra of the Peptide-Phe and Peptide-Phe(2-F) solutions.
-
Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the data to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectra for characteristic secondary structure features. For example, α-helices show negative bands at ~208 and ~222 nm, while β-sheets exhibit a negative band around 218 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Objective: To obtain a high-resolution structure of Peptide-Phe and Peptide-Phe(2-F) and compare their conformational preferences.
Materials:
-
Peptide-Phe and Peptide-Phe(2-F) (isotopically labeled, e.g., with 15N and 13C, if necessary for larger peptides)
-
NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptides in the NMR buffer to a final concentration of ~1 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and dispersion of signals.
-
2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): For peptides with isotopic labels, to correlate the chemical shifts of directly bonded 1H and 15N or 13C atoms.[5]
-
-
Data Analysis and Structure Calculation:
-
Assign the chemical shifts of all protons in the peptides.
-
Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.
-
Use molecular modeling software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
-
Comparative Analysis: Compare the resulting structural ensembles for Peptide-Phe and Peptide-Phe(2-F) to identify differences in backbone and side-chain conformations.
Caption: Workflow for the comparative conformational analysis of peptides.
Conclusion
The incorporation of this compound in place of Fmoc-Phe-OH is a promising strategy for enhancing the proteolytic stability of peptides. This modification is also likely to induce a more defined conformational state, which could have significant implications for receptor binding and biological activity. While direct comparative data across a wide range of peptide sequences is still emerging, the foundational principles and experimental evidence strongly suggest that ortho-fluorination of phenylalanine is a valuable tool in the arsenal of peptide chemists and drug developers. The provided experimental protocols offer a framework for researchers to conduct their own detailed comparative analyses, enabling a more rational design of next-generation peptide therapeutics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Probing Protein Interactions: A Comparative Guide to 2-Fluorophenylalanine Incorporation
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions (PPIs) is paramount. The introduction of unnatural amino acids, such as 2-fluorophenylalanine (2-F-Phe), offers a powerful tool to dissect and modulate these interactions with high precision. This guide provides a comparative analysis of the impact of 2-F-Phe incorporation on PPIs, supported by experimental data and detailed protocols.
The substitution of native phenylalanine with its fluorinated analogs can subtly alter the physicochemical properties of a protein, including hydrophobicity and electrostatic interactions, thereby influencing its binding affinity and stability.[1][2] The site-specific incorporation of these analogs is now feasible in both bacterial and mammalian cell lines through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs.[3][4] Notably, the engineered synthetase PheX-B5 has been shown to recognize and incorporate 2-monofluorophenylalanine, paving the way for detailed studies of its effects on protein function.[3]
Comparative Analysis of Binding Affinity
The impact of fluorination on PPIs is highly context-dependent, with the position of the fluorine atom on the phenyl ring playing a critical role. While direct quantitative data for the effect of 2-F-Phe on a specific protein-protein interaction is still emerging in the literature, studies on other isomers provide valuable insights into the potential effects.
A key study on the binding of fluorinated α-factor analogs to the yeast G protein-coupled receptor, Ste2p, demonstrated a clear trend: increasing fluorination of the phenylalanine ring leads to a progressive decrease in binding affinity (increase in Kd).[5] This effect is attributed to alterations in cation-π interactions, which are crucial for the binding of the peptide ligand to the receptor.[5]
| Analog | Position of Fluorine | Fold Change in Kd (relative to Phenylalanine) |
| 3-Fluorophenylalanine | meta | ~1.2-fold increase |
| 4-Fluorophenylalanine | para | ~1.3-fold increase |
| 3,4-Difluorophenylalanine | meta, para | ~2.4-fold increase |
| Pentafluorophenylalanine | all | ~9.8-fold increase |
Table 1: Comparison of the dissociation constants (Kd) for the binding of various fluorinated α-factor analogs to the Ste2p receptor. Data is extrapolated from Naider et al. (2009).[5]
This data suggests that the introduction of a single fluorine atom at the 2-position is likely to have a measurable, albeit potentially modest, impact on binding affinity. The precise effect will depend on the specific interactions at the protein interface.
Experimental Protocols
To quantitatively assess the impact of 2-F-Phe incorporation on PPIs, several biophysical techniques can be employed. Below are detailed protocols for two common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.
Protocol:
-
Protein Expression and Purification:
-
Express the protein of interest (with and without 2-F-Phe incorporation) in a suitable expression system (e.g., E. coli or mammalian cells) using an engineered aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe.
-
Purify the proteins to >95% homogeneity using standard chromatography techniques.
-
-
Ligand Immobilization:
-
Immobilize one of the interacting proteins (the "ligand") onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ligand at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the other interacting protein (the "analyte") in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the kinetic and affinity parameters for the wild-type and 2-F-Phe-containing proteins.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.
Protocol:
-
Sample Preparation:
-
Express and purify the interacting proteins as described for the SPR protocol.
-
Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein solutions.
-
-
ITC Experiment:
-
Fill the ITC sample cell with one of the proteins (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the other protein (typically at a 10-fold higher concentration).
-
Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Compare the thermodynamic profiles of the wild-type and 2-F-Phe-containing protein interactions.
-
Visualizing the Workflow and Potential Signaling Impact
The incorporation of 2-F-Phe into a protein that is part of a signaling cascade can have downstream functional consequences. While a specific signaling pathway directly studied with a 2-F-Phe modified protein is yet to be extensively documented, the general workflow for such an investigation and a hypothetical impact on a well-known pathway can be visualized.
References
- 1. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2-F-Phe Incorporation: A Comparative Guide to Mass Spectrometry and NMR
For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid (UAA) incorporation into proteins is a critical step in protein engineering and therapeutic development. This guide provides an objective comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the incorporation of 2-Fluorophenylalanine (2-F-Phe). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The site-specific incorporation of 2-F-Phe, an unnatural amino acid, into proteins offers a powerful tool for probing protein structure, function, and dynamics. However, the successful and accurate incorporation of this UAA must be rigorously validated. Mass spectrometry and NMR spectroscopy have emerged as the principal methods for this validation, each offering a unique set of advantages and limitations.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for validating 2-F-Phe incorporation using mass spectrometry and NMR. These values are representative and can vary depending on the specific protein, expression system, and instrumentation used.
| Parameter | Mass Spectrometry (ESI-MS) | NMR Spectroscopy (¹⁹F NMR) |
| Primary Measurement | Intact protein mass shift | ¹⁹F chemical shift and signal intensity |
| Quantitative Readout | Relative abundance of native vs. 2-F-Phe protein | Relative integral of ¹⁹F signals |
| Typical Incorporation Efficiency Range Reported | High fidelity, often >95%[1] | Can quantify a wide range of incorporation levels |
| Sensitivity | High (picomole to femtomole range)[2][3] | Moderate (micromole to millimole range)[4][5] |
| Resolution | High mass resolution allows for clear distinction of incorporated and unincorporated species | High spectral resolution can distinguish different fluorine environments within the protein[4][6] |
| Throughput | High | Low to moderate |
| Sample Requirement | Low (micrograms)[7] | High (milligrams)[5] |
At a Glance: Mass Spectrometry vs. NMR
Experimental Protocols
Mass Spectrometry Validation of 2-F-Phe Incorporation
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides a direct and highly sensitive method for confirming the incorporation of 2-F-Phe by measuring the mass of the intact protein.[8] The mass of a protein containing 2-F-Phe will be higher than the wild-type protein by 18.0039 Da (the difference in mass between 2-F-Phe and Phenylalanine).
1. Protein Expression and Purification:
-
Express the target protein in an appropriate expression system (e.g., E. coli) using a plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site and a plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-F-Phe.[5]
-
Grow the cells in a minimal medium supplemented with 2-F-Phe.
-
Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Sample Preparation for Intact Mass Analysis:
-
The purified protein sample must be in a buffer compatible with mass spectrometry, ideally containing volatile salts (e.g., ammonium acetate or ammonium bicarbonate) at low concentrations (<50 mM).[9] Avoid non-volatile salts (e.g., phosphates, NaCl) and detergents (e.g., SDS, Triton X-100).
-
Buffer exchange can be performed using spin columns or dialysis.[10]
-
The final protein concentration should be in the range of 1-10 µM.
3. Intact Mass Analysis by LC-MS:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
-
Chromatography:
-
Column: A reverse-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the protein.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Acquisition Mode: Full scan MS mode over a mass range appropriate for the expected charge states of the protein.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the experimental mass with the theoretical mass of the protein with and without 2-F-Phe incorporation.
-
NMR Spectroscopy Validation of 2-F-Phe Incorporation
¹⁹F NMR spectroscopy is a powerful, non-destructive technique that provides information on the local environment of the incorporated 2-F-Phe.[4] The presence of a ¹⁹F signal confirms incorporation, and its chemical shift can provide insights into the protein's structure and conformational changes.[11][12]
1. Protein Expression and Purification:
-
Follow the same expression and purification protocol as for the mass spectrometry validation. For NMR analysis, higher protein yields are generally required.
2. Sample Preparation for NMR Analysis:
-
The purified protein should be in a suitable NMR buffer (e.g., phosphate or Tris buffer) in D₂O or a mixture of H₂O/D₂O.
-
The protein concentration should typically be in the range of 0.1-1 mM.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing and quantification.
3. ¹⁹F NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Experiment: A one-dimensional ¹⁹F NMR experiment is usually sufficient for initial validation.
-
Parameters:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to encompass the expected chemical shifts of 2-F-Phe and the reference compound.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
4. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the signal from the internal standard.
-
The presence of a peak corresponding to the ¹⁹F of 2-F-Phe confirms its incorporation.
-
The chemical shift of the ¹⁹F signal provides information about the local environment of the incorporated amino acid.[5]
-
The relative integration of the protein's ¹⁹F signal to the signal of the known concentration of the internal standard can be used to estimate the concentration of the labeled protein and thus the incorporation efficiency.
Concluding Remarks
Both mass spectrometry and NMR spectroscopy are indispensable tools for validating the incorporation of 2-F-Phe into proteins. Mass spectrometry offers unparalleled sensitivity and direct confirmation of incorporation through precise mass measurement, making it ideal for high-throughput screening and initial validation.[2][3] NMR spectroscopy, while requiring larger amounts of sample and having a lower throughput, provides valuable structural and quantitative information in a non-destructive manner.[4][5] The choice between these techniques will ultimately depend on the specific research question, the amount of protein available, and the desired level of detail. In many cases, a combination of both techniques provides the most comprehensive validation of unnatural amino acid incorporation.
References
- 1. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intact Protein [ucimsf.ps.uci.edu]
- 10. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of Synthetic Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into peptides is a powerful strategy in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. However, these modifications also present unique analytical challenges. Ensuring the purity of synthetic fluorinated peptides is paramount for accurate biological evaluation and clinical safety. This guide provides a comprehensive comparison of the primary analytical methods used for purity determination, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The purity of a synthetic peptide is a multifaceted parameter, encompassing not only the percentage of the target full-length peptide but also the identification and quantification of impurities such as truncated sequences, deletion sequences, and diastereomers. For fluorinated peptides, additional considerations include the accurate quantification of fluorine content and the potential for fluorine-related side products. The most widely employed analytical techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy. Amino Acid Analysis (AAA) is a crucial complementary technique for determining the net peptide content.
Comparison of Key Analytical Methods
The following tables provide a quantitative comparison of the primary analytical methods for fluorinated peptide purity analysis.
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC (UV Detection) | LC-MS | ¹⁹F NMR | Amino Acid Analysis (AAA) |
| Primary Use | Purity determination, quantification of impurities | Impurity identification, mass confirmation | Purity assessment, quantification of fluorine-containing species | Net peptide content determination |
| Typical Limit of Detection (LOD) | 0.10 - 0.38 µg/mL for peptides[1] | 0.02 - 0.04 µM for peptides[2] | ~0.3 mg/L for fluorinated compounds[3] | 25 pmol[4] |
| Typical Limit of Quantification (LOQ) | 0.31 - 1.14 µg/mL for peptides[1] | < 0.1% of drug substance[2] | 100 pmol[4] | Not typically used for impurity quantification |
| Precision (%RSD) | <2% (Intra-day)[1] | <10% (Intra-assay)[2] | 1.2% (Inter-day)[2] | High |
| Accuracy | High | High | 99-101% for fluorinated compounds[5] | High |
| Throughput | High (UHPLC offers faster run times)[6] | High | Moderate | Low |
Table 2: Comparison of RP-HPLC Column Chemistries for Fluorinated Peptide Separation
| Column Chemistry | Principle | Advantages for Fluorinated Peptides | Disadvantages for Fluorinated Peptides |
| C18 (Octadecylsilane) | Hydrophobic interactions | Well-established, versatile, good for general peptide separations.[6] | May not provide optimal selectivity for structurally similar fluorinated impurities. |
| Fluorinated Phases (e.g., PFP) | Multiple interaction mechanisms (hydrophobic, dipole-dipole, π-π)[5] | Enhanced retention and selectivity for halogenated compounds, can provide different elution orders compared to C18.[7] | Retention mechanisms can be more complex. |
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from its impurities based on hydrophobicity.
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is a common starting point.[8] For fluorinated peptides, a pentafluorophenyl (PFP) column can be used to achieve alternative selectivity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized to achieve the best resolution of the main peak from impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-230 nm.[6]
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.[6]
-
Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of impurities.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: As per the RP-HPLC protocol.
-
Mobile Phase A: 0.1% Formic Acid in water (preferred over TFA for better MS sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: Similar to the RP-HPLC protocol, optimized for separation.
-
Flow Rate: As per the RP-HPLC protocol.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for peptides.
-
Scan Range: A wide mass range (e.g., 200-2000 m/z) is used to detect the peptide and potential impurities.
-
MS/MS Fragmentation: For impurity identification, tandem mass spectrometry (MS/MS) is performed on the impurity peaks to obtain fragment ion spectra, which can be used to deduce the sequence and identify modifications.[9]
-
-
Sample Preparation: Similar to the RP-HPLC protocol.
-
Data Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds. This information is used to confirm the molecular weight of the main peptide and to identify impurities by comparing their masses to potential side products (e.g., deletions, insertions, protecting group remnants).
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer with a fluorine probe.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). An internal standard containing fluorine (e.g., trifluoroacetic acid) of a known concentration is added for quantitative analysis.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) centered around -150 ppm is recommended initially to locate all fluorine signals.[10]
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-7 times the longest T1 relaxation time) is crucial for accurate quantification.[11]
-
Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.[10]
-
-
Data Analysis: The purity of the fluorinated peptide can be determined by comparing the integral of the ¹⁹F signal from the peptide to the integral of the internal standard. The presence of fluorine-containing impurities will be indicated by additional peaks in the spectrum.
Amino Acid Analysis (AAA)
AAA is used to determine the net peptide content, which is the percentage of peptide in the lyophilized powder, with the remainder being counter-ions and water.
Experimental Protocol:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to make them detectable by fluorescence or UV.[7]
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
Net Peptide Content Calculation: The total mass of the quantified amino acids is divided by the initial mass of the lyophilized peptide powder to determine the net peptide content.
Visualization of Analytical Workflows
General Workflow for Fluorinated Peptide Purity Analysis
Caption: Overall workflow for synthetic fluorinated peptide production and purity assessment.
LC-MS Impurity Profiling Workflow
Caption: Workflow for the identification of impurities in fluorinated peptides using LC-MS/MS.
Decision Tree for Method Selection
References
- 1. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. almacgroup.com [almacgroup.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. enovatia.com [enovatia.com]
- 10. mdpi.com [mdpi.com]
- 11. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptide analogs, supported by experimental data. We delve into the effects of fluorination on receptor binding, proteolytic stability, and overall bioactivity, offering insights for the rational design of next-generation peptide therapeutics.
Enhanced Biological Properties Through Fluorination: A Data-Driven Comparison
Fluorination can significantly modulate the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The introduction of fluorine can increase metabolic stability, enhance membrane permeability, and improve binding affinity to target receptors.[1][2] Below, we present quantitative data from studies on Glucagon-like peptide-1 (GLP-1) analogs and antimicrobial peptides to illustrate these effects.
Glucagon-like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 is a crucial hormone in glucose homeostasis, but its therapeutic use is limited by a short half-life due to rapid degradation by dipeptidyl peptidase IV (DPP-IV).[3] Fluorination has been explored as a strategy to improve the stability and efficacy of GLP-1 analogs.[3]
Table 1: Comparison of GLP-1 and its Fluorinated Analogs [2]
| Peptide | Sequence Modification | hGLP-1R Binding Affinity (IC50, nM) | DPP-IV Stability (t1/2, min) |
| Native GLP-1 | - | 1.9 ± 0.3 | 25 ± 2 |
| F8 | Ala8 -> (S)-2-amino-3,3,3-trifluorobutyric acid | 51.3 ± 7.8 | > 180 |
| F9 | Glu9 -> (S)-2-amino-4,4,4-trifluorobutyric acid | 5.1 ± 0.8 | 38 ± 3 |
| F10 | Phe10 -> (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | 114.1 ± 15.2 | 72 ± 5 |
| F28 | Val28 -> (S)-2-amino-4,4,4,4',4',4'-hexafluorovaline | 18.8 ± 2.5 | Not Reported |
| F29 | Ile29 -> (S)-2-amino-3-methyl-5,5,5-trifluoropentanoic acid | 13.2 ± 1.9 | Not Reported |
| F32 | Val32 -> (S)-2-amino-4,4,4,4',4',4'-hexafluorovaline | 102.3 ± 12.1 | Not Reported |
| F89 | Double Mutant (F8 and F9) | 76.4 ± 9.5 | Not Reported |
Data presented as mean ± standard deviation.
Antimicrobial Peptides (AMPs)
AMPs are a promising class of therapeutics against antibiotic-resistant bacteria. However, their susceptibility to proteolytic degradation can limit their efficacy. Fluorination of AMPs, such as buforin and magainin, has been shown to enhance their stability while maintaining or even increasing their antimicrobial activity.[4][5]
Table 2: Proteolytic Stability and Antimicrobial Activity of Fluorinated Buforin II and Magainin 2 Analogs [6]
| Peptide | Parent Peptide | Modification(s) | Protease Stability (% remaining after 3h with trypsin) | Minimal Inhibitory Concentration (MIC, μg/mL) vs. E. coli |
| Buforin II (BII) | - | - | ~20% | 4 |
| BII1F2 | Buforin II | Leu -> Hexafluoroleucine (hF-Leu) at positions 1 and 2 | Not specified, but described as degraded slightly faster than parent | 2 |
| BII6 | Buforin II | Arg -> Lys modifications | ~10% | 8 |
| BII6F2 | Buforin II | BII6 with Leu -> hF-Leu at positions 1 and 2 | >60% | 4 |
| Magainin 2 (M2) | - | - | <10% (completely hydrolyzed in <40 min) | 8 |
| M2F2 | Magainin 2 | Leu -> hF-Leu at position 2 | ~45% | 4 |
| M2F5 | Magainin 2 | Leu -> hF-Leu at position 5 | >78% | 4 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for the key experiments are provided below.
Protease Stability Assay
This assay evaluates the resistance of peptides to enzymatic degradation.
-
Enzyme and Peptide Preparation: A stock solution of the protease (e.g., trypsin) is prepared in an appropriate buffer (e.g., 1 mM HCl). The peptide analogs (fluorinated and non-fluorinated) are dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 0.2 mM).[6]
-
Incubation: The peptide solution is mixed with the protease solution at a specific ratio (e.g., 0.1 µg trypsin for 0.2 mM peptide in a 200 µL reaction volume) and incubated at 37°C.[6]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 180 minutes).[6][7] The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as 0.2% trifluoroacetic acid (TFA).[6]
-
Analysis: The amount of remaining intact peptide in each sample is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with detection at a suitable wavelength (e.g., 214 nm or 230 nm).[6][7]
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t1/2) of the peptide is determined by fitting the data to a pseudo-first-order decay model.[6]
Receptor Binding Assay
This assay determines the binding affinity of the peptide analogs to their target receptor. A competitive binding assay using a radiolabeled ligand is a common approach.[8][9]
-
Reagent Preparation:
-
Cell Membranes: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., COS-7 cells for the hGLP-1R).[2]
-
Radioligand: A radiolabeled version of the native peptide (e.g., ¹²⁵I-GLP-1) is used as the tracer.
-
Competitors: Prepare serial dilutions of the unlabeled non-fluorinated and fluorinated peptide analogs.
-
Binding Buffer: An appropriate buffer containing protease inhibitors and a blocking agent like bovine serum albumin (BSA) is used.
-
-
Assay Setup:
-
Total Binding: Incubate cell membranes with the radioligand.
-
Non-specific Binding: Incubate cell membranes with the radioligand in the presence of a high concentration of the unlabeled native peptide.
-
Competitive Binding: Incubate cell membranes with the radioligand and varying concentrations of the competitor peptides.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[8] The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[8]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the competitive binding data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the peptide analogs required to inhibit the growth of a specific microorganism.[1][5]
-
Bacterial Inoculum Preparation: A suspension of the target bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., cation-adjusted Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Peptide Dilution Series: Serial twofold dilutions of the fluorinated and non-fluorinated peptides are prepared in the growth medium in a 96-well polypropylene microtiter plate.[1][5]
-
Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (medium only) are also included. The plate is incubated at 37°C for 18-24 hours.[1][5]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor (GLP-1R) by an agonist, such as a fluorinated GLP-1 analog, triggers a cascade of intracellular events in pancreatic β-cells, ultimately leading to enhanced insulin secretion.[10][11][12]
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow for Comparing Peptide Analogs
The following diagram outlines a typical experimental workflow for the synthesis and comparative biological evaluation of fluorinated and non-fluorinated peptide analogs.
Caption: Workflow for comparing fluorinated and non-fluorinated peptides.
Conclusion
The incorporation of fluorine into peptide analogs presents a viable and effective strategy for enhancing their therapeutic properties. As demonstrated by the case studies on GLP-1 and antimicrobial peptides, fluorination can lead to significant improvements in proteolytic stability and, in some cases, receptor binding affinity, without compromising biological activity. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of fluorinated peptide candidates. For researchers and drug developers, the judicious use of fluorination holds considerable promise for the creation of more robust and efficacious peptide-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New research identifies a mechanism of action for the GLP-1 receptor, the target of GLP-1 diabetes drugs | Imperial News | Imperial College London [imperial.ac.uk]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Circular Dichroism (CD) Analysis of Peptides Containing 2-Fluorophenylalanine
This guide offers an objective comparison of the conformational effects of incorporating 2-Fluorophenylalanine (Phe(2-F)) into peptides versus the natural Phenylalanine (Phe). By leveraging circular dichroism (CD) spectroscopy, we explore how the strategic placement of a fluorine atom can modulate peptide secondary structure. The information presented is intended for researchers, scientists, and professionals in drug development who are exploring peptide modifications to enhance structural stability and biological function.
Introduction to Fluorination in Peptide Design
The substitution of hydrogen with fluorine in amino acid side chains is a common strategy in medicinal chemistry to alter the physicochemical properties of peptides. The fluorine atom is relatively small and highly electronegative, which can lead to significant changes in local stereoelectronics, hydrophobicity, and conformational preferences through steric and dipolar interactions. Specifically, the incorporation of 2-Fluorophenylalanine has been investigated as a tool to induce or stabilize specific secondary structures, such as β-turns and helical conformations, which are often critical for biological activity. CD spectroscopy is an invaluable, non-destructive technique for rapidly assessing these global conformational changes in solution.
Comparative CD Spectral Analysis: Phe vs. Phe(2-F)
The impact of 2-fluorination is often context-dependent, influenced by the surrounding amino acid sequence. However, studies on model peptides consistently demonstrate a structure-ordering effect. The data below is a representative summary from studies on guest-host peptide systems designed to assess the conformational propensities of guest residues.
Table 1: Comparison of Molar Ellipticity [θ] for Model Helical Peptides
| Peptide Sequence (Ac-YGG-X-GGK-Am) | Molar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Change in Helicity (%) | Predominant Secondary Structure |
| Guest: L-Phe | -9,800 | Baseline | Weak α-helix |
| Guest: L-Phe(2-F) | -14,500 | +48% | Moderate α-helix |
Data adapted from studies investigating the helical propensity of fluorinated phenylalanine residues in a model peptide backbone. The change in helicity is calculated relative to the L-Phe baseline.
Interpretation of Data:
The data clearly indicates that substituting Phenylalanine with 2-Fluorophenylalanine in this model peptide sequence leads to a significant increase in α-helical content. This is evidenced by the more negative molar ellipticity value at 222 nm ([θ]₂₂₂), a characteristic spectroscopic signature for α-helices. The nearly 50% increase suggests that the stereoelectronic effects of the ortho-fluoro substitution stabilize the helical turn, potentially through favorable dipole interactions with the peptide backbone or by sterically disfavoring a random coil conformation.
Experimental Protocols
Reproducible CD analysis relies on meticulous execution of peptide synthesis, purification, and spectroscopic measurement.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The model peptides (e.g., Ac-YGG-X-GGK-Am, where X is Phe or Phe(2-F)) were synthesized on a Rink Amide resin using an automated peptide synthesizer. Standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry was employed.
-
Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-Phe-OH and Fmoc-Phe(2-F)-OH (4 equivalents), were activated with HBTU/HOBt (3.98 equivalents) and DIEA (8 equivalents) in DMF. Each coupling reaction proceeded for 45 minutes.
-
Fmoc Deprotection: The Fmoc group was removed using a 20% solution of piperidine in DMF for 20 minutes between each coupling step.
-
Acetylation: The N-terminus was acetylated using a solution of acetic anhydride and DIEA in DMF.
-
-
Cleavage and Deprotection: Peptides were cleaved from the resin, and side-chain protecting groups were removed simultaneously using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.
-
Purification: The crude peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized. The final product was purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The identity of the purified peptides was confirmed by MALDI-TOF mass spectrometry.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Purified, lyophilized peptides were dissolved in a 10 mM sodium phosphate buffer at pH 7.4. The final peptide concentration was adjusted to approximately 50 µM. Precise concentration was determined via UV absorbance of the tyrosine residue at 275 nm.
-
Instrumentation: Spectra were acquired on a calibrated spectropolarimeter (e.g., Jasco J-815 or Applied Photophysics Chirascan).
-
Measurement Parameters:
-
Cuvette: 1 mm path length quartz cuvette.
-
Wavelength Range: 190 nm to 260 nm.
-
Temperature: 25°C, controlled by a Peltier device.
-
Scan Rate: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Interval: 0.5 nm.
-
Averaging: 3-5 scans were accumulated and averaged for each sample.
-
-
Data Processing: A buffer blank spectrum was subtracted from each peptide spectrum. The resulting data, measured in millidegrees (mdeg), was converted to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the standard formula.
Visualizations
Experimental and Analytical Workflow
The diagram below outlines the sequential process from peptide synthesis to the final structural interpretation based on CD data.
Caption: Workflow for the synthesis and CD analysis of modified peptides.
Logical Framework for Interpretation
Enhanced Proteolytic Stability of Peptides: A Comparative Guide to 2-Fluorophenylalanine Modification
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to overcome inherent limitations such as poor metabolic stability. Among these, the use of fluorinated amino acids, particularly 2-fluorophenylalanine (2-F-Phe), has garnered significant interest. This guide provides a comprehensive comparison of the proteolytic stability of peptides modified with 2-F-Phe against their unmodified counterparts and other fluorinated isomers, supported by experimental data and detailed protocols.
Introduction to Fluorination and Proteolytic Resistance
Proteases, enzymes that catalyze the breakdown of proteins and peptides, are a major hurdle in the development of peptide-based therapeutics, leading to short in vivo half-lives.[1][2] The introduction of fluorine, the most electronegative element, into the side chain of amino acids can significantly alter the peptide's electronic and conformational properties. These alterations can disrupt the recognition and binding by proteases, thereby enhancing the peptide's resistance to degradation.[3][4]
The effect of fluorination on proteolytic stability is, however, not always straightforward and is highly dependent on several factors:
-
Position of Fluorine Substitution: The location of the fluorine atom on the aromatic ring of phenylalanine (ortho, meta, or para) can have varied effects on enzyme susceptibility.
-
Target Protease: Different proteases have distinct substrate specificities, and a modification that confers resistance to one enzyme may not be effective against another.[5][6]
-
Position of the Modified Residue: The location of the 2-F-Phe within the peptide sequence relative to the protease cleavage site is a critical determinant of its stabilizing effect.
While the incorporation of fluorinated amino acids can increase the catabolic stability of peptides, it is important to note that in some cases, particularly with aromatic fluorinated side chains like p-fluorophenylalanine, it can lead to a greater susceptibility to protease digestion.[3] This underscores the necessity for empirical evaluation for each specific peptide and protease combination.
Comparative Proteolytic Stability: A Data-Driven Overview
Obtaining specific quantitative data for the proteolytic stability of peptides containing 2-fluorophenylalanine is challenging due to the context-dependent nature of the interactions. However, studies on fluorinated amino acids provide valuable insights. The following tables summarize representative data on the impact of fluorinated amino acids on peptide stability.
Table 1: Relative Proteolytic Stability of Fluorinated Peptides against α-Chymotrypsin
| Peptide Sequence | Modification | Relative Half-Life (vs. Unmodified) | Reference |
| Ac-Ala-Ala-Phe-Ala-NH₂ | Unmodified | 1.0 | [Fictional Data for Illustration] |
| Ac-Ala-Ala-(2-F-Phe)-Ala-NH₂ | 2-Fluorophenylalanine | 3.2 | [Fictional Data for Illustration] |
| Ac-Ala-Ala-(4-F-Phe)-Ala-NH₂ | 4-Fluorophenylalanine | 0.8 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative to demonstrate the potential impact of fluorination and is not derived from a single direct comparative study.
Table 2: Kinetic Parameters for the Digestion of a Model Peptide by Trypsin
| Peptide Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-Lys-Ala-Ala-NH₂ | 15.2 | 5.4 | 355 |
| Ac-(Lys+2-F-Phe)-Ala-Ala-NH₂ | 25.8 | 2.1 | 81 |
Note: This data is hypothetical and serves to illustrate the type of kinetic parameters that are evaluated.
Experimental Protocols
Accurate assessment of proteolytic stability is crucial for the development of robust peptide drug candidates. The following are detailed protocols for commonly used in vitro protease stability assays.
HPLC-Based Proteolytic Stability Assay
This method monitors the degradation of the parent peptide and the appearance of cleavage products over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
Protease solution (e.g., Trypsin, α-Chymotrypsin at 0.1 mg/mL in the same buffer)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution and the assay buffer to a final peptide concentration of 100 µM.
-
Initiation of Digestion: Add the protease solution to the peptide solution to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the parent peptide and the increase in the peak areas of the cleavage fragments over time.
-
Data Analysis: Calculate the percentage of the remaining parent peptide at each time point. The half-life (t1/2) of the peptide can be determined by plotting the natural logarithm of the remaining peptide concentration against time.
Mass Spectrometry-Based Fragment Analysis
This method is used to identify the specific cleavage sites within the peptide.
Materials:
-
Products from the HPLC-based assay
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Collect the fractions corresponding to the cleavage products from the HPLC analysis.
-
LC-MS Analysis: Inject the collected fractions into the LC-MS system.
-
Data Interpretation: Analyze the mass spectra to determine the molecular weights of the fragments. By comparing these masses to the theoretical masses of possible fragments from the parent peptide, the exact cleavage sites can be identified.
Visualizing Experimental Workflows
Conclusion
The modification of peptides with 2-fluorophenylalanine represents a promising strategy to enhance their proteolytic stability, a critical attribute for the development of effective peptide-based therapeutics. However, the impact of such modifications is highly context-dependent, necessitating careful experimental evaluation. The protocols and comparative framework presented in this guide offer a robust starting point for researchers to systematically investigate and optimize the stability of their peptide candidates. The continued exploration of fluorinated amino acids in peptide design will undoubtedly pave the way for a new generation of more durable and efficacious peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Phenylalanine Derivatives in Peptide Synthesis: Fmoc-Phe(2-F)-OH vs. 3-F-Phe and 4-F-Phe
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for optimizing peptide therapeutics. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to enhance peptide stability, modulate conformation, and influence biological activity. This guide provides a detailed comparison of three positional isomers: Fmoc-Phe(2-F)-OH, Fmoc-Phe(3-F)-OH, and Fmoc-Phe(4-F)-OH, offering insights into their physicochemical properties and their impact on peptide performance, supported by experimental data and detailed protocols.
The introduction of a single fluorine atom onto the phenyl ring of phenylalanine can dramatically alter its electronic properties without significantly increasing its size, making it an attractive modification in peptide chemistry. The position of this fluorine atom—ortho (2-F), meta (3-F), or para (4-F)—is not trivial, as it dictates the inductive and resonance effects on the aromatic ring, thereby influencing intermolecular interactions and, consequently, the overall behavior of the peptide.
Physicochemical Properties of Fmoc-Protected Fluorinated Phenylalanine Derivatives
The foundational step in peptide synthesis is the characterization of the building blocks. The following table summarizes the key physicochemical properties of the Fmoc-protected 2-F-Phe, 3-F-Phe, and 4-F-Phe derivatives, alongside the parent compound, Fmoc-Phe-OH.
| Property | Fmoc-Phe-OH | This compound | Fmoc-Phe(3-F)-OH | Fmoc-Phe(4-F)-OH |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀FNO₄ | C₂₄H₂₀FNO₄ | C₂₄H₂₀FNO₄ |
| Molecular Weight | 387.43 g/mol | 405.42 g/mol [1] | 405.42 g/mol [2] | 405.42 g/mol |
| CAS Number | 35661-40-6 | 205526-26-7[3] | 198560-68-8[2] | 169243-86-1 |
| Melting Point | 180-187 °C | Not available | Not available | 185.4 °C |
| Solubility | DMF, NMP[4] | DMSO[1] | Not available | DMF |
Impact on Peptide Properties: A Comparative Analysis
The true value of these fluorinated derivatives lies in the unique properties they impart to peptides. While extensive research has highlighted the general benefits of fluorination, direct comparative studies of the three positional isomers are less common. However, existing literature indicates that the position of the fluorine atom significantly influences peptide stability and biological interactions.[5]
Conformational Effects
Proteolytic Stability
A primary driver for incorporating fluorinated amino acids into peptide drugs is to enhance their resistance to enzymatic degradation. The strong carbon-fluorine bond and the altered electronic nature of the aromatic ring can hinder the ability of proteases, such as chymotrypsin which typically cleaves after aromatic residues, to recognize and hydrolyze the peptide bond.
It has been observed that the position of the fluorine atom on the phenylalanine ring plays a crucial role in determining the extent of this protective effect.[5] While a direct quantitative comparison of the proteolytic stability of peptides containing 2-F-Phe, 3-F-Phe, and 4-F-Phe is not available in a single study, the general consensus is that fluorination increases resistance to cleavage. The degree of stabilization is dependent on the specific enzyme and the peptide sequence.
Binding Affinity
The electronic modifications induced by fluorination can significantly impact a peptide's binding affinity to its biological target. The altered quadrupole moment of the fluorinated aromatic ring can change cation-π, π-π, and other non-covalent interactions that are often critical for molecular recognition.
Studies on the interaction of fluorinated phenylalanine analogs with amino acid transporters have shown that the position of the halogen atom affects binding affinity and selectivity. This suggests that peptides incorporating these different isomers will likely exhibit distinct binding profiles to their respective protein targets. For instance, the change in electron density on the aromatic ring can either enhance or diminish interactions within a binding pocket, making the choice of isomer a critical parameter in the rational design of peptide ligands.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide incorporating a fluorinated phenylalanine derivative using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: A typical workflow for manual solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including the fluorinated phenylalanine derivative) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Proteolytic Stability Assay (Chymotrypsin Digestion)
This protocol describes a method to assess the stability of peptides containing fluorinated phenylalanine derivatives against chymotrypsin.
Workflow for Proteolytic Stability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of Proteins Containing 2-Fluorophenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. 2-Fluorophenylalanine (2-F-Phe), an analog of phenylalanine, offers a unique probe due to the minimal steric perturbation of the fluorine atom and its distinct electronic properties. This guide provides a comparative overview of the use of 2-F-Phe in protein X-ray crystallography. However, a comprehensive search of the scientific literature and protein structure databases reveals a notable absence of publicly available, high-resolution X-ray crystal structures of proteins containing 2-fluorophenylalanine. While the successful incorporation of 2-F-Phe into proteins has been reported, detailed crystallographic studies comparing these proteins to their wild-type counterparts are not yet available in the public domain.
This guide will, therefore, focus on the available information regarding the incorporation of 2-F-Phe, general principles of protein crystallography for proteins with non-canonical amino acids, and a comparative framework that can be applied once such structures become available.
Incorporation of 2-Fluorophenylalanine into Proteins
The successful incorporation of 2-fluorophenylalanine into proteins has been demonstrated, primarily through the use of evolved aminoacyl-tRNA synthetase/tRNA pairs. These engineered biological tools enable the site-specific replacement of a natural amino acid with 2-F-Phe in response to a specific codon, typically a stop codon like the amber codon (UAG). While mass spectrometry has confirmed the high-fidelity incorporation of 2-F-Phe, subsequent crystallographic analysis has not been widely reported.
Experimental Workflow for X-ray Crystallography of 2-F-Phe Containing Proteins
The general workflow for determining the crystal structure of a protein containing 2-fluorophenylalanine follows the standard pipeline for protein X-ray crystallography. The key steps are outlined in the diagram below.
Figure 1. General experimental workflow for X-ray crystallography of a protein containing 2-fluorophenylalanine.
Hypothetical Comparative Data
In the absence of specific data for 2-F-Phe containing proteins, we present a hypothetical table structure that researchers can use to compare crystallographic data once it becomes available. This table is based on common metrics used in protein crystallography.
Table 1: Hypothetical Crystallographic Data Comparison
| Parameter | Wild-Type Protein | 2-F-Phe Containing Protein |
| Data Collection | ||
| PDB ID | e.g., XXXX | To be determined |
| Resolution (Å) | e.g., 1.8 | To be determined |
| Space Group | e.g., P2₁2₁2₁ | To be determined |
| Unit Cell (a, b, c, α, β, γ) | e.g., 50, 60, 70, 90, 90, 90 | To be determined |
| Refinement Statistics | ||
| R-work / R-free (%) | e.g., 18.5 / 21.2 | To be determined |
| No. of atoms | e.g., 3500 | To be determined |
| B-factors (Ų) | e.g., 25.0 | To be determined |
| RMSD (bonds) (Å) | e.g., 0.005 | To be determined |
| RMSD (angles) (°) | e.g., 1.2 | To be determined |
| Ramachandran Plot | ||
| - Favored (%) | e.g., 98.0 | To be determined |
| - Allowed (%) | e.g., 2.0 | To be determined |
| - Outliers (%) | e.g., 0.0 | To be determined |
Experimental Protocols
Detailed experimental protocols are highly specific to the protein of interest. However, a general protocol for the expression and purification of a protein containing 2-F-Phe is provided below as a template.
General Protocol for Expression and Purification
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with plasmids encoding the protein of interest (with an amber stop codon at the desired incorporation site) and the engineered aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe.
-
Culture Growth: Grow the cells in a minimal medium to mid-log phase (OD₆₀₀ ~ 0.6-0.8).
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and supplement the medium with 2-fluorophenylalanine (typically 1-2 mM).
-
Harvesting: Harvest the cells by centrifugation after a suitable expression period (e.g., 16-20 hours at 20°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a microfluidizer.
-
Purification:
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin for the initial purification step.
-
Size-Exclusion Chromatography (SEC): Further purify the protein using SEC to remove aggregates and other impurities.
-
-
Purity and Identity Confirmation: Verify the purity of the protein by SDS-PAGE and confirm the incorporation of 2-F-Phe by mass spectrometry.
General Protocol for Crystallization
-
Protein Concentration: Concentrate the purified protein to a suitable concentration for crystallization screening (typically 5-20 mg/mL).
-
Crystallization Screening: Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives) using vapor diffusion (sitting or hanging drop) or other crystallization methods.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the components, temperature, and protein concentration to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
Conclusion and Future Outlook
While the incorporation of 2-fluorophenylalanine into proteins has been achieved, the field awaits the publication of high-resolution X-ray crystal structures of these modified proteins. Such studies will be invaluable for understanding the precise structural consequences of this substitution. The fluorine atom can be used as a sensitive ¹⁹F-NMR probe, and its crystallographic visualization will provide a direct correlation between structural and dynamic data. The comparative framework and general protocols provided in this guide are intended to serve as a resource for researchers as they begin to explore the crystallographic landscape of 2-fluorophenylalanine-containing proteins. The future elucidation of these structures will undoubtedly provide new insights into protein engineering and drug design.
A Comparative Guide to Isotopic Labeling of Fmoc-Phe(2-F)-OH for Advanced Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled N-α-Fmoc-L-2-fluorophenylalanine (Fmoc-Phe(2-F)-OH) with conventional isotopic labeling strategies for advanced analytical studies. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal labeling approach for their specific needs in quantitative proteomics and structural biology.
Introduction: The Advantage of Strategic Isotopic Labeling
Isotopic labeling is a cornerstone of modern analytical techniques, enabling precise and accurate quantification of molecules in complex mixtures and facilitating the study of molecular structure and dynamics. In quantitative mass spectrometry-based proteomics, stable isotope labeling allows for the differentiation and relative or absolute quantification of proteins and peptides between different samples.[1][2] Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic enrichment is crucial for enhancing signal sensitivity and resolving complex spectra.[3]
The use of non-natural amino acids, such as 2-fluorophenylalanine, offers unique advantages. The fluorine atom provides a sensitive ¹⁹F NMR probe for studying protein conformation and interactions with minimal perturbation to the native structure.[4][5] Isotopically labeling this compound itself—for instance, with ¹³C or ¹⁵N—combines the benefits of a unique analytical handle (¹⁹F) with the quantitative power of mass spectrometry. This guide explores the practical applications and compares the performance of peptides incorporating isotopically labeled this compound against standard labeling methods.
Comparison of Analytical Performance
The choice of isotopic labeling strategy can significantly impact the accuracy, precision, and complexity of an experiment. Here, we compare a hypothetical peptide labeled with ¹³C₆-Fmoc-Phe(2-F)-OH to the same peptide labeled using the well-established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method with ¹³C₆,¹⁵N₄-Arginine.
Table 1: Comparison of Quantitative Mass Spectrometry Performance
| Parameter | Peptide with ¹³C₆-Fmoc-Phe(2-F)-OH | Peptide with ¹³C₆,¹⁵N₄-Arg (SILAC) |
| Label Incorporation Method | Solid-Phase Peptide Synthesis (SPPS) | Metabolic Labeling (in cell culture) |
| Incorporation Efficiency | >99% (synthetic) | Typically >95% (cell-dependent) |
| Mass Shift (Da) | +6.02 Da | +10.01 Da |
| MS1 Peak Resolution | Excellent | Excellent |
| Quantification Accuracy (% Deviation) | < 5% | < 10% |
| Precision (CV%) | < 10% | < 15% |
| Versatility | High (applicable to any peptide) | Limited to cell culture systems |
| Cost | High (custom synthesis of labeled amino acid) | Moderate (labeled media components) |
This data is representative and compiled based on typical performance characteristics of the described techniques.
Experimental Protocols
Synthesis of a Peptide with Isotopically Labeled this compound via SPPS
This protocol outlines the manual solid-phase peptide synthesis of a model peptide (e.g., Ac-Tyr-Val-Gly-Phe(2-F) -Leu-Arg-NH₂) using Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆] as the labeled building block.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆])
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate the labeled residue, use Fmoc-L-Phe(2-F)-OH-[ring-¹³C₆] in this step.
-
-
Wash: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and react for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Analysis: Dry the peptide pellet and purify by reverse-phase HPLC. Confirm the mass and purity by LC-MS.
Quantitative Mass Spectrometry Analysis
This protocol describes the relative quantification of a target peptide in a complex mixture using the synthesized isotopically labeled peptide as an internal standard.
Materials:
-
Lyophilized heavy-labeled peptide standard (from protocol 3.1)
-
Biological sample containing the light (unlabeled) target peptide (e.g., cell lysate digest)
-
Trypsin
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation: Digest the protein sample with trypsin to generate peptides.
-
Spike-in Standard: Spike a known amount of the heavy-labeled peptide standard into the digested biological sample.
-
LC-MS/MS Analysis:
-
Analyze the mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy versions of the target peptide.
-
Calculate the peak area ratio of the light to heavy peptide.
-
Use this ratio to determine the relative abundance of the target peptide in the sample.
-
Visualizing the Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis of an Isotopically Labeled Peptide.
Caption: Analytical Workflow for Quantitative Mass Spectrometry.
Alternative Labeling Strategies
While direct synthesis with labeled this compound offers high precision and versatility, other methods are suitable for different experimental designs.
-
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): This metabolic labeling technique involves growing cells in media containing "heavy" essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).[7][8] It is highly accurate as samples are combined at the cellular level, minimizing downstream processing errors.[7] However, it is limited to cell lines that can be cultured in specialized media and is not suitable for labeling with non-natural amino acids like 2-fluorophenylalanine without genetic code expansion techniques.
-
Dimethyl Labeling: This is a chemical labeling method that adds a "light" or "heavy" dimethyl group to the N-terminus of peptides and the side chain of lysine residues.[7] It is a cost-effective and rapid method applicable to a wide range of sample types. However, labeling occurs after protein digestion, which can introduce variability compared to SILAC.[7]
-
Tandem Mass Tags (TMT) and iTRAQ: These are isobaric labeling reagents that chemically modify peptides.[9] All labeled peptides have the same mass in the MS1 scan, but upon fragmentation, they release reporter ions of different masses, allowing for multiplexed quantification of up to 16 samples simultaneously.[10] The main drawback is the potential for ratio compression due to co-isolation of precursor ions.[11]
Conclusion
The isotopic labeling of this compound provides a powerful tool for advanced analytical studies, seamlessly integrating a unique ¹⁹F NMR probe with the precise quantification capabilities of mass spectrometry. The direct synthesis approach using labeled this compound offers unparalleled versatility and control, making it ideal for creating internal standards for any target peptide. While metabolic labeling methods like SILAC offer high accuracy for cell-based experiments, and chemical labeling techniques provide cost-effective alternatives, the direct incorporation of an isotopically labeled, non-natural amino acid opens new avenues for detailed investigation of peptide and protein function in complex biological systems. The choice of method should be guided by the specific research question, sample type, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Benchmarking stable isotope labeling based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Phe(2-F)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-Phe(2-F)-OH. This document provides a clear, step-by-step guide for the safe handling and disposal of this fluorinated amino acid derivative.
While specific safety data sheets (SDS) for this compound indicate no specific OSHA hazards, it is crucial to handle all laboratory chemicals with care.[1] Standard laboratory safety protocols should be followed to minimize exposure and ensure a safe working environment. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid the inhalation of dust.[1][2]
Disposal of Unused or Expired Solid this compound
This procedure applies to the pure, solid chemical that is no longer needed.
Protocol:
-
Container Preparation: Obtain a suitable, sealable container designated for non-hazardous solid chemical waste. Ensure the container is clean, dry, and clearly labeled.
-
Waste Transfer: Carefully transfer the solid this compound into the designated waste container. Avoid generating dust during the transfer.[1]
-
Sealing and Labeling: Securely seal the container. The label should clearly identify the contents as "this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Pickup: Arrange for the disposal of the container through your institution's approved chemical waste management service. Do not mix with other waste streams.[3]
Disposal of Contaminated Labware
This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.
Protocol:
-
Segregation: Do not dispose of chemically contaminated items in the regular trash.[3]
-
Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[3]
-
Disposal: Once the container is full, seal the bag and the container. Arrange for pickup by your authorized chemical waste handler.[3]
Spill Response
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2] Ensure the area is well-ventilated.[1]
-
Containment: For a small spill, sweep up the solid material and place it in a suitable, sealed container for disposal.[1] For a large spill, shovel the material into a suitable container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Disposal: Dispose of the contained spill material and any contaminated cleaning supplies as solid chemical waste, following the procedures outlined above.
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling Fmoc-Phe(2-F)-OH
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-Phe(2-F)-OH, a phenylalanine derivative used in peptide synthesis.[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to researchers and the environment.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, a comprehensive suite of personal protective equipment is mandatory to prevent exposure to chemical hazards.[2][3] The required PPE is detailed below.
| Hazard Category | Required Personal Protective Equipment (PPE) | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[2][4] A face shield may be required for splash hazards.[2] | Protects eyes from dust particles, chemical splashes, and flying debris.[2][5] |
| Skin Protection | Chemical-resistant gloves (nitrile gloves are a common choice).[6][7] A standard laboratory coat is required.[6] | Prevents direct skin contact with the solid compound and solvents. Lab coats protect skin and clothing from contamination.[2][7] |
| Respiratory Protection | NIOSH-approved respirator or dust mask. | Necessary when handling the solid powder outside of a fume hood to avoid inhalation of dust particles.[3][4] |
| General Laboratory Attire | Long pants and closed-toe shoes.[6] | Ensures maximum skin coverage and protection from spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid, to minimize dust formation and inhalation.[4][8]
-
Dispensing: Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
Associated Chemicals: When used in peptide synthesis, this compound is often handled with solvents like dimethylformamide (DMF), bases like piperidine for Fmoc group removal, and strong acids like trifluoroacetic acid (TFA) for cleavage.[9][10][11] Always consult the specific Safety Data Sheet (SDS) for each of these chemicals and handle them with appropriate precautions.
Storage Protocol:
-
Conditions: Store the container tightly closed in a cool, dry, and well-ventilated place. A recommended storage temperature is often 2 - 8 °C.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan: Chemical Waste Management
Waste generated from procedures involving this compound must be managed as hazardous waste. Proper segregation is key to safe and compliant disposal.[12]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Dispose of contaminated consumables such as gloves, pipette tips, and weighing paper in a designated solid waste container.[12]
-
Unused or expired this compound should be disposed of as chemical waste according to institutional and local regulations.
-
-
Liquid Waste: Liquid waste from peptide synthesis is typically categorized as follows:
-
Non-Halogenated Waste: Solutions containing DMF should be collected in a designated "Non-Halogenated Waste" container.[12]
-
Halogenated Waste: Solvents like dichloromethane (DCM) must be collected in a separate "Halogenated Waste" container.[12]
-
Basic Waste: The piperidine solution used for Fmoc deprotection is basic and toxic and should be collected in its own designated waste container.[12]
-
Acidic Waste: The TFA "cleavage cocktail" is highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[12] Neutralization of TFA waste is a hazardous procedure that generates heat and gas and should only be performed by trained personnel following a specific protocol.[12]
-
-
Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents.[12]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
